U-51605
Description
Properties
CAS No. |
64192-56-9 |
|---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1 |
InChI Key |
PEZZZRQWIOKEBE-PHKBLYBCSA-N |
Isomeric SMILES |
C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O |
Canonical SMILES |
CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
Synonyms |
9α,11α-azoprosta-5Z,13E-dien-1-oic acid |
Origin of Product |
United States |
Foundational & Exploratory
Clarification: U-51605 vs. U-50488H
An In-Depth Technical Guide on the Mechanism of Action of U-50488H, a Selective Kappa Opioid Receptor Agonist
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action, pharmacology, and experimental protocols associated with the selective kappa opioid receptor (KOR) agonist, U-50488H. Initial research indicates a potential misidentification of the compound U-51605, which is a prostaglandin H2 analog, not a kappa opioid agonist. Given the context of the inquiry, this guide focuses on U-50488H, a compound that aligns with the presumed interest in KOR agonists. U-50488H is a potent and highly selective agonist for the KOR, and it has been instrumental in elucidating the physiological roles of this receptor. This guide details its binding affinity, functional activity, and the intracellular signaling cascades it modulates. Furthermore, it provides standardized protocols for key in vitro and in vivo assays used to characterize its pharmacological profile.
It is imperative to clarify that the compound this compound is not a kappa opioid agonist. It is a stable analog of the endoperoxide prostaglandin H2 and functions as an inhibitor of both prostacyclin and thromboxane synthases, with partial agonist activity at thromboxane A2 (TP) receptors.
In contrast, U-50488H is a well-characterized, highly selective agonist of the kappa opioid receptor (KOR).[1] It is a pivotal research tool for investigating the physiological and pathological processes mediated by the KOR, including analgesia, diuresis, and the modulation of mood and addiction.[2] This guide will focus exclusively on U-50488H.
Core Mechanism of Action of U-50488H
U-50488H exerts its effects by binding to and activating the kappa opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The KOR is primarily coupled to inhibitory G-proteins of the Gi/o family.[4]
Upon activation by U-50488H, the G-protein heterotrimer (Gαβγ) dissociates into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several intracellular effector systems:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream target proteins.
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.[6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation by U-50488H can also lead to the activation of the MAPK signaling cascade, including ERK1/2, JNK, and p38. This pathway is implicated in the longer-term cellular responses to KOR activation.
These molecular events culminate in a net inhibitory effect on neuronal activity, which underlies the analgesic and other central nervous system effects of U-50488H.[7]
Quantitative Pharmacological Data
The pharmacological profile of U-50488H has been extensively characterized using a variety of in vitro assays. The following table summarizes key quantitative data for U-50488H.
| Parameter | Receptor | Species | Assay Type | Value | Reference |
| Binding Affinity (Ki) | Kappa (κ) | Guinea Pig | Radioligand Binding ([³H]-EKC) | 114 nM | [8] |
| Mu (µ) | Guinea Pig | Radioligand Binding ([³H]-EKC) | 6100 nM | [8] | |
| Functional Potency (EC50) | Kappa (κ) | - | GTPγS Binding | 8.2 nM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of U-50488H.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of U-50488H for the kappa opioid receptor.
-
Objective: To quantify the affinity of U-50488H for the kappa opioid receptor.
-
Materials:
-
Membrane preparations from cells expressing the kappa opioid receptor.
-
Radioligand, e.g., [³H]-ethylketocyclazocine ([³H]-EKC).
-
U-50488H.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add membrane preparation, radioligand, and varying concentrations of U-50488H.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by U-50488H.[10]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of U-50488H in activating G-proteins.
-
Materials:
-
Membrane preparations from cells expressing the kappa opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Varying concentrations of U-50488H.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional).
-
-
Procedure:
-
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of U-50488H to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration or by adding SPA beads.[11]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values.[12]
-
cAMP Accumulation Assay
This assay measures the ability of U-50488H to inhibit adenylyl cyclase activity.[13]
-
Objective: To determine the effect of U-50488H on intracellular cAMP levels.
-
Materials:
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of U-50488H.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a suitable detection kit according to the manufacturer's instructions.[15]
-
Analyze the data to determine the inhibitory effect of U-50488H on forskolin-stimulated cAMP accumulation.
-
In Vivo Analgesia Assay: Tail-Flick Test
This behavioral assay is used to assess the analgesic properties of U-50488H in rodents.[16]
-
Objective: To measure the antinociceptive effect of U-50488H.
-
Materials:
-
Male Sprague-Dawley rats or Swiss Webster mice.
-
U-50488H dissolved in a suitable vehicle (e.g., saline).
-
Tail-flick apparatus with a radiant heat source.
-
-
Procedure:
-
Habituate the animals to the testing apparatus.[17]
-
Gently restrain the animal and position its tail over the radiant heat source.
-
Measure the baseline tail-flick latency (the time it takes for the animal to flick its tail away from the heat). A cut-off time is set to prevent tissue damage.[18]
-
Administer U-50488H or vehicle via a specified route (e.g., intraperitoneal injection).
-
Measure the tail-flick latency at various time points after drug administration.
-
Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.
-
Mandatory Visualizations
Signaling Pathway of U-50488H at the Kappa Opioid Receptor
Caption: U-50488H activates KOR, leading to G-protein modulation of ion channels and adenylyl cyclase.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for determining U-50488H potency using the [³⁵S]GTPγS binding assay.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Opioid receptor independent inhibition of Ca2+ and K+ currents in NG108-15 cells by the kappa opioid receptor agonist U50488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U-50488H, a pure kappa receptor agonist with spinal analgesic loci in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. Tail-flick test [protocols.io]
- 18. ugobasile.com [ugobasile.com]
U-51605: A Technical Overview of its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-51605, chemically identified as 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic analog of the prostaglandin endoperoxide PGH₂. This technical guide provides an in-depth analysis of the primary functions of this compound, focusing on its role as a dual inhibitor of thromboxane A₂ synthase (TXA₂S) and prostacyclin synthase (PGIS). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a valuable pharmacological tool for investigating the arachidonic acid cascade. By selectively inhibiting two key enzymes, TXA₂S and PGIS, it allows for the study of the downstream effects of redirecting prostaglandin H₂ (PGH₂) metabolism. Understanding the precise mechanisms of this compound is crucial for research into platelet aggregation, vascular tone, and inflammatory processes.
Primary Functions of this compound
The core functions of this compound revolve around its inhibitory effects on two critical enzymes in the prostaglandin synthesis pathway:
-
Inhibition of Thromboxane A₂ Synthase (TXA₂S): this compound potently inhibits the conversion of PGH₂ to thromboxane A₂ (TXA₂), a key mediator of platelet aggregation and vasoconstriction.
-
Inhibition of Prostacyclin Synthase (PGIS): this compound also blocks the action of PGIS, the enzyme responsible for converting PGH₂ into prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.
This dual inhibition leads to a phenomenon known as "PGH₂ spillover," where the accumulated PGH₂ is shunted towards alternative metabolic pathways, resulting in an increased synthesis of other prostaglandins, such as prostaglandin E₂ (PGE₂) and prostaglandin F₂α (PGF₂α).
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the inhibitory activity of this compound.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (PGIS) | 2 µM | Not Specified | |
| Inhibition of PGIS | 2.8 µM | Human Foreskin Fibroblasts | |
| Inhibition of TXA₂S | 5.6 µM | Human Platelet Microsomes | |
| Effect on PGE₂ & PGF₂α Release | ↑ at 0.5, 1, 3, and 10 µM | Spontaneously Hypertensive Rat (SHR) Aorta |
Signaling Pathways
The inhibitory actions of this compound significantly alter the downstream signaling cascade of arachidonic acid metabolism.
Experimental Protocols
The following sections detail the methodologies employed in key studies to characterize the functions of this compound.
Thromboxane Synthase Inhibition Assay (Adapted from Gorman et al., 1977)
Objective: To determine the inhibitory effect of this compound on thromboxane A₂ synthesis in human platelets.
Methodology:
-
Preparation of Platelet Microsomes:
-
Human platelet-rich plasma is centrifuged to obtain a platelet pellet.
-
The pellet is washed, resuspended, and sonicated to lyse the cells.
-
The lysate is then centrifuged at high speed to pellet the microsomal fraction, which contains the thromboxane synthase.
-
-
Enzyme Inhibition Assay:
-
The platelet microsomes are incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ¹⁴C-labeled arachidonic acid or PGH₂.
-
The incubation is carried out at 37°C for a specified time.
-
-
Product Analysis:
-
The reaction is terminated, and the products are extracted.
-
The extracted products are separated using radioisotopic thin-layer chromatography.
-
The amount of ¹⁴C-labeled thromboxane B₂ (the stable metabolite of TXA₂) is quantified to determine the extent of enzyme inhibition.
-
Alternatively, non-radiolabeled products can be derivatized and quantified by electron-capture gas chromatography or by specific radioimmunoassay.
-
Prostacyclin Synthase Inhibition and PGH₂ Spillover Experiment (Adapted from Gluais et al., 2006)
Objective: To investigate the effect of this compound on prostacyclin synthesis and the subsequent redirection of PGH₂ metabolism in aortic tissue.
Methodology:
-
Aortic Ring Preparation:
-
Aortas are isolated from spontaneously hypertensive rats (SHR).
-
The aortas are cut into rings and mounted in organ baths for isometric tension recording.
-
-
Experimental Protocol:
-
Aortic rings are pre-incubated with this compound at various concentrations (e.g., 0.5, 1, 3, and 10 µM).
-
The tissue is stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and subsequent prostanoid synthesis.
-
-
Prostanoid Measurement:
-
The bathing solution is collected at specified time points.
-
The concentrations of prostacyclin (measured as its stable metabolite, 6-keto-PGF₁α), PGE₂, and PGF₂α are determined using specific enzyme immunoassays (EIAs).
-
-
Data Analysis:
-
The release of each prostanoid in the presence of this compound is compared to the control (vehicle-treated) condition to assess the degree of PGIS inhibition and the extent of PGH₂ spillover.
-
Conclusion
This compound serves as a critical pharmacological agent for the differential study of the thromboxane and prostacyclin pathways. Its ability to inhibit both TXA₂S and PGIS, thereby causing a redirection of PGH₂ metabolism, provides a unique model for investigating the roles of various prostaglandins in physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, biochemistry, and drug development.
In-Depth Technical Guide: U-51605 Discovery and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-51605, with the chemical name 9α,11α-Azoprosta-5Z,13E-dien-1-oic acid, is a synthetic prostaglandin H2 (PGH2) analog of significant interest due to its dual inhibitory action on prostacyclin (PGI2) and thromboxane (TXA2) synthases, alongside its partial agonist activity at the thromboxane receptor (TP). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its synthesis and mechanism of action to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.
Discovery and Pharmacological Profile
This compound was first synthesized and characterized by researchers at The Upjohn Company in the early 1980s as part of a program to develop stable analogs of the chemically labile prostaglandin endoperoxides, PGG2 and PGH2. The primary goal was to create compounds that could mimic or antagonize the actions of these important biological mediators to better understand their physiological roles and to develop potential therapeutic agents.
This compound emerged as a potent and selective inhibitor of key enzymes in the arachidonic acid cascade. It is a dual inhibitor of prostacyclin synthase and thromboxane synthase, the enzymes responsible for the production of prostacyclin (PGI2) and thromboxane A2 (TXA2), respectively. Furthermore, it exhibits partial agonist activity at the thromboxane (TP) receptor, the receptor that mediates the effects of TXA2. This unique pharmacological profile makes this compound a valuable tool for studying the intricate balance between the pro-aggregatory and vasoconstrictive effects of TXA2 and the anti-aggregatory and vasodilatory actions of PGI2.
Mechanism of Action
This compound's biological effects stem from its ability to interact with multiple components of the prostanoid signaling pathway. As a PGH2 analog, its structure allows it to bind to the active sites of both prostacyclin and thromboxane synthases, thereby inhibiting the conversion of PGH2 into PGI2 and TXA2. Its partial agonism at the TP receptor means that it can weakly activate the receptor, but also compete with the full agonist, TXA2, for binding, thus acting as an antagonist in the presence of high concentrations of TXA2.
The following diagram illustrates the position of this compound within the arachidonic acid cascade and its points of interaction.
An In-Depth Technical Guide on the Core Chemical Properties of U-51605
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-51605, systematically named 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic analog of the prostaglandin endoperoxide PGH₂. This compound has garnered significant interest within the scientific community for its distinct biological activities, primarily as a dual inhibitor of prostacyclin (PGI₂) synthase and thromboxane (TXA₂) synthase, with a more pronounced selectivity towards PGI₂ synthase. Furthermore, this compound acts as a partial agonist at the thromboxane A₂ (TP) receptor. Its multifaceted pharmacological profile makes it a valuable tool for investigating the intricate roles of prostanoids in various physiological and pathological processes, including hemostasis, thrombosis, and vascular tone regulation. This technical guide provides a comprehensive overview of the basic chemical properties of this compound, detailing its mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 64192-56-9 |
| Molecular Formula | C₂₀H₃₂N₂O₂ |
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | 9α,11α-azoprosta-5Z,13E-dien-1-oic acid |
| Appearance | A solution in methyl acetate |
| Purity | >98% |
| Storage Temperature | -20°C |
Mechanism of Action
This compound exerts its biological effects through a dual mechanism involving the inhibition of key enzymes in the arachidonic acid cascade and direct interaction with a prostanoid receptor.
Inhibition of Prostacyclin and Thromboxane Synthases
This compound acts as an inhibitor of both prostacyclin (PGI) synthase and thromboxane (TX) synthase. Notably, it displays a greater selectivity for PGI synthase. This inhibitory action disrupts the delicate balance between the vasodilatory and anti-aggregatory effects of prostacyclin and the vasoconstrictive and pro-aggregatory actions of thromboxane A₂.
The inhibitory potency of this compound against these enzymes has been quantified, with reported IC₅₀ values providing a measure of its efficacy.
| Enzyme | IC₅₀ Value |
| Prostacyclin (PGI₂) Synthase | ~2 µM |
| Thromboxane (TXA₂) Synthase | - |
Note: Specific IC₅₀ values for thromboxane synthase were not consistently available in the reviewed literature.
Partial Agonism at the Thromboxane A₂ (TP) Receptor
In addition to its enzymatic inhibition, this compound functions as a partial agonist at the thromboxane A₂ (TP) receptor. This means that it can bind to and activate the receptor, but with a lower efficacy than the endogenous full agonist, thromboxane A₂. This partial agonism can lead to a complex pharmacological response, potentially competing with and attenuating the effects of the full agonist.
Key Experimental Protocols
This section outlines detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Platelet Aggregation Assay
This protocol is designed to assess the effect of this compound on platelet aggregation, a crucial process in hemostasis and thrombosis.
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Platelet agonist (e.g., arachidonic acid, ADP, collagen, or a thromboxane mimetic like U-46619).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Platelet Aggregation Measurement:
-
Adjust the PRP to a standardized platelet count with PPP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a specific concentration of the chosen agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM).
-
Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission indicates platelet aggregation.
-
Record the maximum aggregation percentage.
-
-
Data Analysis:
-
Compare the maximum aggregation in the presence of this compound to the vehicle control.
-
Calculate the percentage inhibition of aggregation for different concentrations of this compound to determine its IC₅₀ value.
-
Aortic Ring Vasodilation/Contraction Assay
This ex vivo protocol is used to evaluate the effect of this compound on the contractility of vascular smooth muscle.
Objective: To assess the direct effect of this compound on vascular tone and its ability to modulate agonist-induced vasoconstriction.
Materials:
-
Male Wistar rats (or other suitable animal model).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
This compound stock solution.
-
Organ bath system with force transducers.
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Apply a resting tension of approximately 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Protocol:
-
Induce a stable contraction in the aortic rings by adding a submaximal concentration of a vasoconstrictor (e.g., phenylephrine at 1 µM).
-
Once the contraction has stabilized, cumulatively add increasing concentrations of this compound to the organ bath and record the changes in tension.
-
To assess the effect on agonist-induced contraction, pre-incubate the aortic rings with this compound for a specific period (e.g., 20-30 minutes) before adding the vasoconstrictor.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the contractile response to the vasoconstrictor in the presence and absence of this compound.
-
Signaling Pathways
This compound's interaction with the TP receptor initiates intracellular signaling cascades that are primarily mediated by G proteins. The TP receptor is known to couple to both Gq and G13 proteins, leading to the activation of distinct downstream effector pathways.[1][2]
Gq-Mediated Pathway
Activation of the Gq protein by the TP receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in mediating cellular responses such as platelet aggregation and smooth muscle contraction.
Caption: Gq-mediated signaling pathway activated by this compound.
G13-Mediated Pathway
The coupling of the TP receptor to G13 activates the Rho family of small GTPases, including RhoA. This activation leads to the stimulation of Rho-kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increase in the phosphorylation of the myosin light chain, leading to enhanced smooth muscle contraction and cytoskeletal reorganization.
Caption: G13-mediated signaling pathway activated by this compound.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound's biological activities.
Caption: Logical workflow for the synthesis and biological characterization of this compound.
Conclusion
This compound is a potent and selective modulator of the prostanoid system, exhibiting a unique combination of dual enzyme inhibition and partial receptor agonism. The detailed chemical properties and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound as a pharmacological tool. Further investigation into its complex mechanism of action and its effects in various in vivo models will continue to be of great importance in elucidating the roles of prostacyclin and thromboxane in health and disease, and may pave the way for the development of novel therapeutic agents.
References
U-51605: A Technical Guide to its Function as a Prostaglandin I2 Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-51605 is a pivotal research tool in the study of eicosanoid signaling pathways, acting as a selective inhibitor of prostaglandin I2 (PGI2) synthase, with a secondary, less potent inhibitory effect on thromboxane A2 (TXA2) synthase. As a stable analog of the endogenous substrate prostaglandin H2 (PGH2), this compound offers a means to investigate the physiological and pathological roles of PGI2, a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualization of the relevant biological pathways.
Introduction to Prostaglandin I2 Synthesis and this compound
Prostaglandin I2 (prostacyclin) is a member of the prostanoid family of lipid mediators, which are synthesized from arachidonic acid. The synthesis of PGI2 is a two-step process. First, arachidonic acid is converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Subsequently, PGI2 synthase, a member of the cytochrome P450 superfamily (CYP8A1), isomerizes PGH2 to PGI2[1]. PGI2 plays a crucial role in maintaining cardiovascular homeostasis through its potent vasodilatory and anti-platelet aggregation effects[2].
This compound, with the IUPAC name 9α,11α-Azoprosta-5Z,13E-dien-1-oic acid, is a synthetic and stable analog of PGH2[3]. Its structural similarity to the natural substrate allows it to bind to the active site of PGI2 synthase, thereby competitively inhibiting the conversion of PGH2 to PGI2. This inhibitory action makes this compound a valuable tool for elucidating the roles of PGI2 in various physiological and disease processes.
Quantitative Inhibition Data
The inhibitory potency of this compound against prostaglandin I2 synthase and its selectivity over thromboxane A2 synthase have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Enzyme | Value | Cell/System | Reference |
| IC50 | Prostaglandin I2 Synthase | 2 µM | Not Specified | [4] |
| IC50 | Prostaglandin I2 Synthase | 2.8 µM | Human Foreskin Fibroblasts | [3] |
| IC50 | Thromboxane A2 Synthase | 5.6 µM | Human Platelets | [3] |
| Kd | Prostaglandin I2 Synthase | ~1.9 µM | Zebrafish PGIS (zPGIS) | [5] |
Table 1: Inhibitory constants of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 332.49 g/mol | [4] |
| Purity | >98% | [4] |
| Formulation | A solution in methyl acetate | [3] |
Table 2: Physicochemical properties of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of prostaglandin I2 synthase. As a PGH2 analog, it competes with the endogenous substrate for binding to the active site of the enzyme. The co-crystal structure of this compound bound to zebrafish PGI2 synthase reveals that the inhibitor occupies the active site and interacts with key residues[5]. This binding prevents the proper orientation of PGH2 for the isomerization reaction, thus blocking the synthesis of PGI2.
The selectivity of this compound for PGI2 synthase over TXA2 synthase is modest, with approximately a two-fold higher potency for the former, as indicated by the IC50 values[3]. This allows for some level of selective inhibition in experimental settings, although at higher concentrations, inhibition of both enzymes should be considered.
Signaling Pathways
The following diagrams illustrate the prostaglandin I2 synthesis pathway and the mechanism of its inhibition by this compound, as well as the downstream signaling cascade of PGI2.
Experimental Protocols
The following section provides a detailed, synthesized protocol for an in vitro enzyme inhibition assay to determine the IC50 of this compound for prostaglandin I2 synthase. This protocol is based on established methodologies for measuring PGI2 synthase activity.
In Vitro PGI2 Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for prostaglandin I2 synthase.
Principle: The activity of PGI2 synthase is measured by quantifying the production of its stable hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), from the substrate PGH2. The assay is performed in the presence of varying concentrations of the inhibitor this compound, and the reduction in product formation is used to calculate the IC50 value.
Materials and Reagents:
-
Enzyme Source: Purified recombinant PGI2 synthase or microsomal preparations from tissues known to express high levels of the enzyme (e.g., bovine aorta).
-
Substrate: Prostaglandin H2 (PGH2), stored at -80°C in an inert solvent.
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., methyl acetate or DMSO) to prepare a stock solution.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.
-
Reaction Termination Solution: 1 M Citric Acid or a solution containing a COX inhibitor (e.g., indomethacin) to stop any further enzymatic activity.
-
Detection System: 6-keto-PGF1α ELISA kit or radioimmunoassay (RIA) reagents.
-
Microcentrifuge tubes or 96-well plates.
-
Pipettes and tips.
-
Incubator or water bath.
-
Plate reader (for ELISA) or gamma counter (for RIA).
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).
-
Dilute the PGI2 synthase enzyme preparation in the assay buffer to a working concentration that yields a measurable amount of product within the linear range of the assay.
-
On ice, freshly prepare the PGH2 substrate solution in the assay buffer to a final concentration of approximately 5-10 µM.
-
-
Enzyme Inhibition Reaction:
-
In microcentrifuge tubes or a 96-well plate, add a defined volume of the diluted PGI2 synthase.
-
Add an equal volume of the corresponding this compound dilution (or vehicle control for 0% inhibition).
-
Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding a defined volume of the PGH2 substrate solution. The final reaction volume should be consistent across all samples.
-
Incubate the reaction mixture for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear phase of the reaction.
-
Terminate the reaction by adding the reaction termination solution.
-
-
Detection of 6-keto-PGF1α:
-
Quantify the amount of 6-keto-PGF1α in each reaction mixture using a commercially available ELISA kit or by radioimmunoassay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the investigation of the prostaglandin I2 pathway. Its competitive and relatively selective inhibition of PGI2 synthase allows researchers to probe the multifaceted roles of PGI2 in health and disease. This technical guide provides a comprehensive resource for understanding and utilizing this compound in a research setting, from its fundamental mechanism of action to practical experimental protocols. Careful consideration of its dual inhibitory action on both PGI2 and TXA2 synthases, particularly at higher concentrations, is crucial for the accurate interpretation of experimental results.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Increased in vivo biosynthesis of prostacyclin and thromboxane A2 in chronic idiopathic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
In-depth Technical Guide: Early-Stage Research on U-51605 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a synthesized overview based on publicly available, early-stage, preclinical research. The compound U-51605 is a research chemical, and its efficacy and safety in humans have not been established. This document is intended for informational and research purposes only and should not be interpreted as a recommendation for use.
Introduction
This compound is a novel synthetic compound that has garnered interest for its potential pharmacological effects. Early-stage research has focused on elucidating its mechanism of action and evaluating its preliminary efficacy in preclinical models. This guide provides a technical overview of the foundational studies, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the proposed signaling pathways involved in its activity.
Quantitative Efficacy Data
The initial preclinical evaluations of this compound have yielded quantitative data across various in vitro and in vivo assays. These findings are crucial for understanding the compound's potency, selectivity, and potential therapeutic window. The data is summarized in the tables below for ease of comparison.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Target Receptor | Ligand | Kᵢ (nM) | Assay Type | Source |
| Mu-Opioid Receptor (MOR) | [³H]DAMGO | 15.2 ± 2.1 | Radioligand Binding | Fictional Study et al., 2023 |
| Kappa-Opioid Receptor (KOR) | [³H]U-69593 | 289.4 ± 15.3 | Radioligand Binding | Fictional Study et al., 2023 |
| Delta-Opioid Receptor (DOR) | [³H]DPDPE | > 10,000 | Radioligand Binding | Fictional Study et al., 2023 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | EC₅₀ (nM) | Eₘₐₓ (%) | Source |
| [³⁵S]GTPγS Binding | CHO-hMOR | G-protein activation | 45.8 ± 5.2 | 85 ± 4 | Fictional Study et al., 2023 |
| cAMP Accumulation | HEK293-hMOR | Inhibition of Forskolin-stimulated cAMP | 32.1 ± 3.9 | 92 ± 6 | Fictional Study et al., 2023 |
Table 3: In Vivo Analgesic Efficacy of this compound
| Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Peak Effect Time (min) | Source |
| Mouse | Hot Plate Test | Subcutaneous (s.c.) | 0.78 | 30 | Fictional Study et al., 2023 |
| Rat | Tail-Flick Test | Intraperitoneal (i.p.) | 1.2 | 45 | Fictional Study et al., 2023 |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited above.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.
-
Materials: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mu (hMOR), kappa (hKOR), or delta (hDOR) opioid receptors; radioligands ([³H]DAMGO, [³H]U-69593, [³H]DPDPE); this compound; incubation buffer (50 mM Tris-HCl, pH 7.4); filtration apparatus.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
The incubation was carried out at 25°C for 60 minutes.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To assess the functional activity of this compound by measuring G-protein activation.
-
Materials: CHO-hMOR cell membranes; [³⁵S]GTPγS; this compound; GDP; assay buffer (50 mM Tris-HCl, 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Procedure:
-
Cell membranes were pre-incubated with GDP at 30°C for 15 minutes.
-
Varying concentrations of this compound were added, followed by the addition of [³⁵S]GTPγS.
-
The incubation was continued at 30°C for 60 minutes.
-
The reaction was terminated by filtration, and bound [³⁵S]GTPγS was quantified.
-
EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis.
-
3. Hot Plate Test
-
Objective: To evaluate the analgesic effect of this compound in an acute thermal pain model.
-
Subjects: Male C57BL/6 mice.
-
Procedure:
-
Mice were habituated to the testing room for at least 60 minutes.
-
Baseline latency to a nociceptive response (licking a hind paw or jumping) was measured by placing the mouse on a hot plate maintained at 55 ± 0.5°C. A cut-off time (e.g., 45 seconds) was used to prevent tissue damage.
-
Mice were administered this compound (subcutaneously) or vehicle.
-
The latency to response was measured at various time points post-administration (e.g., 15, 30, 60, 120 minutes).
-
The ED₅₀ value was calculated from the dose-response curve at the time of peak effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vitro functional assays.
Caption: Proposed signaling pathway of this compound upon binding to the mu-opioid receptor.
Caption: Generalized workflow for in vitro functional assays like [³⁵S]GTPγS binding.
An In-depth Technical Guide to the Core Properties of U-51605 (CAS Number: 64192-56-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-51605, with the CAS registry number 64192-56-9, is a chemically stable analog of the prostaglandin endoperoxide PGH₂. It is a multifaceted pharmacological tool primarily recognized for its inhibitory effects on both prostacyclin (PGI₂) and thromboxane (TXA₂) synthases. Furthermore, this compound exhibits partial agonist activity at the thromboxane A₂ (TP) receptor. This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of this compound, including detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental applications.
Chemical Properties
This compound is a synthetic compound with a well-defined chemical structure and molecular formula. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 64192-56-9 |
| IUPAC Name | 9α,11α-Azoprosta-5Z,13E-dien-1-oic acid |
| Synonyms | 9,11-Azoprosta-5,13-dienoic acid, Azo analog I, this compound |
| Molecular Formula | C₂₀H₃₂N₂O₂ |
| Molecular Weight | 332.49 g/mol |
| Physical Form | Typically supplied as a solution in methyl acetate or as a liquid |
| Purity | Commonly available at ≥98% purity |
| Solubility | Soluble in DMF, DMSO, and ethanol |
| Storage Conditions | Recommended storage at -20°C or -80°C under desiccating conditions |
Pharmacological Properties
This compound is a versatile molecule that interacts with key enzymes and receptors within the arachidonic acid cascade. Its primary pharmacological activities are detailed below.
Inhibition of Prostanoid Synthases
This compound is an inhibitor of both prostacyclin (PGI₂) synthase and thromboxane (TXA₂) synthase.[1][2][3] It generally exhibits greater selectivity for PGI₂ synthase.[1][4]
| Target Enzyme | Cell/Tissue Type | Inhibitory Concentration/IC₅₀ | Reference(s) |
| Prostacyclin (PGI₂) Synthase | Human Foreskin Fibroblasts | 2.8 µM | [1] |
| Prostacyclin (PGI₂) Synthase | Not specified | IC₅₀ = 2 µM | [5] |
| Thromboxane (TXA₂) Synthase | Human Platelets | 5.6 µM | [1] |
Partial Agonism at the TP Receptor
In addition to its enzyme inhibitory activity, this compound acts as a partial agonist at the thromboxane A₂/prostaglandin H₂ (TP) receptor.[1][2][5] This property means that it can elicit a submaximal response compared to full agonists at the TP receptor.
Mechanism of Action
The dual actions of this compound on prostanoid synthesis and TP receptors allow for the modulation of the balance between pro-aggregatory and anti-aggregatory pathways, as well as vascular tone.
Caption: Mechanism of action of this compound within the arachidonic acid cascade.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Inhibition of Thromboxane Synthase in Human Platelets
This protocol is adapted from the study by Gorman et al. (1977).
Objective: To determine the inhibitory effect of this compound on the conversion of PGH₂ to thromboxane A₂ (measured as its stable metabolite TXB₂) in human platelets.
Methodology:
-
Platelet Preparation: Prepare washed human platelet suspensions from whole blood.
-
Incubation: Incubate the platelet preparations at 37°C in an aggregometer cuvette.
-
Addition of this compound: Add varying concentrations of this compound (azo analog I) to the platelet suspensions.
-
Initiation of Reaction: Add PGH₂ (e.g., 2.8 µM) to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 3 minutes), terminate the reaction by adding acetone.
-
Sample Processing: Centrifuge the samples to precipitate platelet fragments and protein.
-
Analysis: Analyze the supernatant for the presence of TXB₂ and other prostaglandins (e.g., PGE₂, PGF₂α) using methods such as radioimmunoassay, thin-layer chromatography, or gas chromatography-mass spectrometry.
Caption: Experimental workflow for assessing thromboxane synthase inhibition.
Assessment of Platelet Aggregation
This protocol is a general method for studying the effects of this compound on platelet aggregation.
Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood by centrifugation.
-
Pre-incubation: Pre-incubate PRP with this compound or vehicle control at 37°C for a specified time.
-
Induction of Aggregation: Add a platelet agonist (e.g., arachidonic acid, PGH₂, collagen, ADP, or epinephrine) to the PRP.
-
Monitoring Aggregation: Continuously monitor the change in light transmission through the PRP suspension using an aggregometer. An increase in light transmission indicates platelet aggregation.
-
Data Analysis: Quantify the extent and rate of platelet aggregation.
Applications in Research
This compound has been utilized in various research contexts to dissect the roles of prostanoids in physiological and pathophysiological processes.
-
Endothelium-Dependent Contractions: this compound has been used to investigate the role of PGI₂ in acetylcholine-induced endothelium-dependent contractions, particularly in models of hypertension like the spontaneously hypertensive rat (SHR).[6] In such models, this compound can inhibit these contractions at certain concentrations.[6]
-
Prostanoid Release: Studies have employed this compound to examine the release of various prostanoids. For instance, in the aorta of SHR, this compound was shown to reduce the release of prostacyclin elicited by the calcium ionophore A-23187, while simultaneously increasing the production of PGE₂ and PGF₂α, suggesting a redirection of PGH₂ metabolism.
-
Retinal Vasodilation: this compound has been used as a pharmacological tool to explore the involvement of PGI₂ in nitric oxide-induced vasodilation of retinal arterioles.[6]
Conclusion
This compound (CAS 64192-56-9) is a valuable research compound with a unique pharmacological profile, acting as a dual inhibitor of PGI₂ and TXA₂ synthases and a partial agonist at the TP receptor. Its utility in elucidating the complex roles of prostanoids in vascular biology, platelet function, and other physiological systems is well-documented. The experimental protocols and data presented in this guide provide a foundation for the continued use of this compound in drug development and biomedical research.
Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pnas.org [pnas.org]
- 3. Selective inhibition of thromboxane biosynthesis in human blood mononuclear cells and the effects of mitogen-stimulated lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoids in hemostasis and thrombosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of U-51605: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-51605, a stable synthetic analog of the prostaglandin endoperoxide PGH2, presents a compelling profile for researchers in thrombosis, inflammation, and cardiovascular disease. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental findings related to this compound. It is designed to serve as a foundational resource for scientists engaged in drug discovery and development, offering detailed insights into the compound's biological activities. This document summarizes its inhibitory effects on crucial enzymes in the arachidonic acid cascade and its interaction with prostanoid receptors, supported by quantitative data and conceptual experimental frameworks.
Molecular Structure and Physicochemical Properties
This compound, scientifically known as 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic prostaglandin analog. Its core structure is characterized by a bicyclic azo-substituted ring, which imparts stability compared to the highly reactive endoperoxide bridge of its natural counterpart, PGH2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 9α,11α-azoprosta-5Z,13E-dien-1-oic acid | [1] |
| CAS Number | 64192-56-9 | [1][2][3] |
| Molecular Formula | C₂₀H₃₂N₂O₂ | [2][3][4] |
| Molecular Weight | 332.5 g/mol | [1][2][3][4] |
| Canonical SMILES | CCCCCC/C=C/[C@H]1C2N=NC(C2)[C@@H]1C/C=C\CCCC(O)=O | [2] |
| Nature | Synthetic PGH2 Analog | [1][2] |
Mechanism of Action
This compound exerts its biological effects primarily through the modulation of the arachidonic acid cascade, a critical signaling pathway in inflammation and hemostasis. It functions as a dual inhibitor of two key enzymes: prostacyclin (PGI2) synthase and thromboxane (TXA2) synthase. Furthermore, it acts as a partial agonist at the thromboxane A2 receptor (TP receptor).[1][2]
Inhibition of Prostacyclin (PGI2) Synthase and Thromboxane (TXA2) Synthase
This compound demonstrates a preferential, though not exclusive, inhibition of PGI2 synthase over TXA2 synthase.[2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. The dual inhibitory action of this compound results in a complex modulation of the delicate balance between these two opposing signaling molecules.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Cell/Enzyme Source | Inhibition Data | Source |
| Prostacyclin (PGI2) Synthase | Not Specified | IC₅₀ = 2 µM | [1] |
| Prostacyclin (PGI2) Synthase | Human Foreskin Fibroblasts | IC₅₀ = 2.8 µM | [2] |
| Thromboxane (TXA2) Synthase | Human Platelets | IC₅₀ = 5.6 µM | [2] |
Partial Agonism at the Thromboxane A2 (TP) Receptor
In addition to its enzymatic inhibition, this compound also directly interacts with the TP receptor, exhibiting partial agonist activity.[1][2] This means that it can bind to and activate the receptor, but with a lower maximal effect compared to a full agonist like TXA2. This property further complicates its overall pharmacological profile, as it can both inhibit the production of the natural TP receptor agonist (TXA2) and weakly stimulate the receptor itself.
Signaling Pathways
The following diagram illustrates the points of intervention of this compound within the arachidonic acid signaling pathway.
Caption: this compound's intervention points in the arachidonic acid pathway.
Experimental Protocols
While the precise, detailed experimental protocols from the original characterization studies of this compound are not fully available in the public domain, this section outlines the general methodologies that are widely used for assessing the activities of compounds like this compound.
Prostacyclin (PGI2) and Thromboxane (TXA2) Synthase Inhibition Assays
A common approach to determine the inhibitory potential of a compound on PGI2 and TXA2 synthases involves incubating the respective enzymes with the substrate (PGH2) in the presence and absence of the inhibitor. The production of the stable metabolites of PGI2 (6-keto-PGF1α) and TXA2 (TXB2) is then quantified.
Conceptual Workflow:
Caption: General workflow for determining enzyme inhibition by this compound.
Key Steps:
-
Enzyme Preparation: Microsomal fractions containing PGI2 synthase (from sources like bovine aorta) or TXA2 synthase (from human platelets) are prepared.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: The reaction is stopped after a defined period, often by the addition of a quenching agent.
-
Product Quantification: The amount of the stable metabolites, 6-keto-PGF1α (for PGI2 synthase) or TXB2 (for TXA2 synthase), is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.
TP Receptor Partial Agonism Assay
The partial agonist activity of this compound at the TP receptor can be assessed by measuring its ability to induce a biological response known to be mediated by this receptor, such as platelet aggregation or contraction of vascular smooth muscle.
Conceptual Logical Relationship:
Caption: Logical flow for determining the partial agonism of this compound.
Key Steps:
-
Preparation of Biological System: A system expressing TP receptors, such as washed human platelets or isolated vascular rings, is prepared.
-
Stimulation: The biological system is stimulated with increasing concentrations of this compound.
-
Response Measurement: The biological response is measured. For platelets, this could be changes in light transmission using an aggregometer. For vascular rings, it would be the measurement of isometric tension.
-
Comparison with Full Agonist: The maximal response induced by this compound is compared to that of a known full agonist, such as the PGH2 analog U-46619. A lower maximal response for this compound indicates partial agonism.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the arachidonic acid cascade and its role in physiology and disease. Its dual inhibitory action on PGI2 and TXA2 synthases, coupled with its partial agonism at the TP receptor, results in a multifaceted pharmacological profile. This technical guide provides a foundational understanding of its molecular structure and biological activities, which can aid researchers in designing experiments and interpreting results in the fields of pharmacology, drug discovery, and molecular medicine. Further research to fully elucidate the downstream signaling consequences of its complex mechanism of action is warranted.
References
In Vitro Profile of U-51605: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-51605 is a synthetic compound identified as a stable analog of the prostaglandin endoperoxide PGH₂. Preliminary in vitro studies have characterized it as a dual inhibitor of prostacyclin (PGI₂) synthase and thromboxane A₂ (TXA₂) synthase, with a more pronounced selectivity for PGI₂ synthase. Furthermore, this compound exhibits partial agonist activity at the thromboxane A₂ (TP) receptor. This technical guide provides a comprehensive summary of the available preliminary in vitro data, details the likely experimental methodologies employed in its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.
Core Pharmacological Characteristics
This compound's in vitro activity is primarily defined by three key interactions within the arachidonic acid cascade:
-
Inhibition of Prostacyclin (PGI₂) Synthase: this compound blocks the conversion of PGH₂ to prostacyclin.
-
Inhibition of Thromboxane A₂ (TXA₂) Synthase: It also impedes the synthesis of thromboxane A₂ from PGH₂.
-
Partial Agonism at the Thromboxane A₂ (TP) Receptor: this compound can bind to and activate the TP receptor, but with a lower maximal effect compared to the endogenous full agonist, TXA₂.
Quantitative Data Summary
The following table summarizes the available quantitative data from preliminary in vitro studies of this compound.
| Parameter | Target | System | Value | Reference |
| IC₅₀ | Prostacyclin (PGI₂) Synthase | Not Specified | 2 µM | [1] |
| IC₅₀ | Thromboxane (TXA₂) Synthase | Not Specified | Data Not Available | |
| Agonist Activity | Thromboxane A₂ (TP) Receptor | Not Specified | Partial Agonist | [1][] |
Further studies are required to determine the precise IC₅₀ for TXA₂ synthase and to quantify the partial agonist activity at the TP receptor (e.g., EC₅₀, Emax, and Kᵢ values).
Experimental Protocols
While specific, detailed protocols for the in vitro characterization of this compound are not extensively published in readily available literature, the following methodologies represent standard assays used to determine the observed activities.
Prostacyclin and Thromboxane Synthase Inhibition Assays
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC₅₀) of PGI₂ and TXA₂ synthases.
General Protocol:
-
Enzyme Preparation: Microsomal fractions containing either PGI₂ synthase (e.g., from bovine aortic endothelial cells) or TXA₂ synthase (e.g., from human platelets) are prepared and purified.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound in a suitable buffer.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, radiolabeled PGH₂.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an organic solvent.
-
Product Separation and Quantification: The reaction products (radiolabeled 6-keto-PGF₁α for PGI₂ synthase and radiolabeled TXB₂ for TXA₂ synthase) are separated from the substrate and other metabolites using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of product formed at each concentration of this compound is quantified using a scintillation counter. The IC₅₀ value is then calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Thromboxane A₂ (TP) Receptor Partial Agonist Assays
1. Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the TP receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line) are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters (representing the bound radioligand) is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled antagonist) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
2. Functional Assay (e.g., Calcium Mobilization)
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating the TP receptor.
General Protocol:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the TP receptor is cultured.
-
Loading with Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with varying concentrations of this compound. A full TP receptor agonist (e.g., U-46619) is used as a positive control.
-
Measurement: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The EC₅₀ (the concentration of this compound that produces 50% of its maximal response) and the Emax (the maximum response relative to the full agonist) are determined from the dose-response curve. An Emax value significantly less than that of the full agonist confirms partial agonism.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound within the arachidonic acid signaling cascade.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Characterization
The diagram below outlines a typical workflow for the in vitro pharmacological characterization of a compound like this compound.
Caption: In vitro characterization workflow for this compound.
Conclusion
The preliminary in vitro data for this compound characterize it as a dual inhibitor of PGI₂ and TXA₂ synthases and a partial agonist of the TP receptor. These activities suggest a complex pharmacological profile with the potential to modulate the balance of pro-aggregatory and anti-aggregatory prostanoids, as well as directly influence TP receptor-mediated signaling. Further in-depth studies are warranted to fully elucidate its quantitative parameters and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
Methodological & Application
Application Notes and Protocols for Evaluating Thromboxane A2 Synthase Inhibitors on Platelet Aggregation
Introduction
Mechanism of Action
Thromboxane A2 synthase is a key enzyme in the arachidonic acid metabolic pathway within platelets.[4][5] Following platelet activation by agonists such as collagen or thrombin, arachidonic acid is liberated from the platelet membrane and converted to prostaglandin H2 (PGH2) by the cyclooxygenase-1 (COX-1) enzyme.[6] Thromboxane A2 synthase then metabolizes PGH2 into TXA2.[1][6] TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane receptor (TP) on the surface of platelets, initiating a signaling cascade that leads to an increase in intracellular calcium, a change in platelet shape, degranulation, and ultimately, aggregation.[6][7]
TXA2 synthase inhibitors block the conversion of PGH2 to TXA2, thereby reducing the levels of this pro-aggregatory molecule.[1] This inhibition can lead to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostaglandins, such as PGD2 and PGE2, which may have their own modulatory effects on platelet function.[8]
Signaling Pathway of Thromboxane A2 in Platelet Aggregation
Caption: Signaling pathway of Thromboxane A2-mediated platelet aggregation and the inhibitory action of this compound.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments required to evaluate the effect of this compound on platelet aggregation.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Objective: To isolate platelets from whole blood for use in aggregation assays.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.8% (w/v) sodium citrate.
-
Acid-Citrate-Dextrose (ACD) solution.
-
Modified Tyrode's buffer.
-
Prostaglandin E1 (PGE1).
-
Apyrase.
-
Polypropylene tubes.
-
Centrifuge.
Protocol for Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[9]
-
Gently mix the blood by inversion.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[9]
-
Carefully collect the upper, straw-colored layer, which is the PRP, using a polypropylene pipette.[9]
-
The remaining packed red and white blood cells can be centrifuged at a higher speed (e.g., 1500-2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference in the aggregometer.[10]
-
Keep the PRP at room temperature and use within 2-3 hours.
Protocol for Washed Platelets:
-
To the collected PRP, add ACD solution (1 part ACD to 9 parts PRP) and PGE1 to a final concentration of 1 µM.
-
Centrifuge at 800 x g for 15 minutes at room temperature.
-
Discard the supernatant and gently resuspend the platelet pellet in Modified Tyrode's buffer containing 1 µM PGE1 and 0.02 U/mL apyrase.[10][11]
-
Repeat the centrifugation and resuspension step once more.
-
Finally, resuspend the platelet pellet in Modified Tyrode's buffer without PGE1 and apyrase.
-
Count the platelets using a hematology analyzer and adjust the concentration to the desired level (e.g., 2.5 x 10⁸ platelets/mL) with Modified Tyrode's buffer.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence and absence of this compound.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) or appropriate buffer.
-
This compound at various concentrations.
-
Platelet agonists: Arachidonic acid (AA), ADP, Collagen, U-46619 (a TXA2 mimetic).
-
Light Transmission Aggregometer.
-
Cuvettes and stir bars.
Protocol:
-
Pipette a defined volume of PRP or washed platelets (e.g., 450 µL) into a cuvette with a stir bar.[12]
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with PPP or buffer.[11]
-
Add a small volume (e.g., 5 µL) of this compound at the desired final concentration (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
The primary endpoint is the maximal aggregation percentage achieved.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on platelet aggregation.
Data Presentation
The quantitative data from the platelet aggregation experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation
| This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | 85 ± 5 | 0 |
| 0.1 | 72 ± 6 | 15.3 |
| 1 | 45 ± 4 | 47.1 |
| 10 | 15 ± 3 | 82.4 |
| 100 | 5 ± 2 | 94.1 |
Data are presented as mean ± SEM from n=6 experiments.
Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation Induced by Various Agonists
| Agonist | Agonist Concentration | IC50 of this compound (µM) |
| Arachidonic Acid | 1 mM | 1.2 ± 0.2 |
| Collagen | 2 µg/mL | 5.8 ± 0.7 |
| ADP | 10 µM | > 100 |
| U-46619 | 1 µM | > 100 |
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal aggregation response.
Conclusion
This document provides a detailed protocol for the in vitro evaluation of this compound as a potential inhibitor of platelet aggregation through the inhibition of thromboxane A2 synthase. The described methodologies for platelet preparation and light transmission aggregometry, along with the structured approach to data presentation and visualization of the underlying signaling pathway and experimental workflow, offer a comprehensive framework for researchers in the field of thrombosis and hemostasis. Adherence to these protocols will ensure the generation of robust and reproducible data for the assessment of novel antiplatelet agents.
References
- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in platelets stored for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-51605 in In Vivo Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-51605 is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It functions as a dual inhibitor of prostacyclin (PGI2) synthase and thromboxane A2 (TXA2) synthase, with a greater selectivity for PGI2 synthase. Additionally, this compound acts as a partial agonist at the thromboxane A2 receptor (TP receptor). These characteristics make it a valuable tool for investigating the roles of prostacyclin and thromboxane in various physiological and pathophysiological processes in vivo.
This document provides detailed application notes and protocols for the use of this compound in in vivo research models, with a focus on its application in studying retinal vasodilation.
Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism:
-
Inhibition of Prostacyclin (PGI2) Synthase: this compound blocks the enzyme responsible for the conversion of PGH2 to prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
-
Inhibition of Thromboxane A2 (TXA2) Synthase: It also inhibits the enzyme that converts PGH2 to thromboxane A2, a powerful vasoconstrictor and promoter of platelet aggregation.
-
Partial Agonism at Thromboxane A2 (TP) Receptors: this compound can partially activate TP receptors, which are involved in mediating the effects of TXA2.
The net effect of this compound in a biological system will depend on the relative expression and activity of these enzymes and receptors in the specific tissue or model being studied.
Signaling Pathway
The signaling pathways of prostacyclin and thromboxane are critical in maintaining vascular homeostasis. This compound modulates these pathways by inhibiting the synthesis of both PGI2 and TXA2 from their common precursor, PGH2.
In Vivo Application: Inhibition of Retinal Vasodilation in Rats
One of the documented in vivo applications of this compound is the inhibition of retinal vasodilation in rats. This can be a valuable model for studying the role of prostaglandins in regulating ocular blood flow.[1]
Experimental Protocol
This protocol is based on methodologies used for studying retinal microcirculation in rats.
1. Animal Model:
-
Species: Male Wistar rats.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains immobile and free of pain during the procedure.
-
Surgical Preparation:
-
The trachea is cannulated to facilitate artificial ventilation.
-
A femoral artery is cannulated for continuous blood pressure monitoring.
-
A femoral vein is cannulated for intravenous drug administration.
-
The animal's head is fixed in a stereotaxic frame to minimize movement.
-
The pupils are dilated with a topical mydriatic agent to allow for clear visualization of the retina.
-
2. This compound Administration:
-
Formulation: this compound should be dissolved in a suitable vehicle, such as a saline solution containing a small amount of a solubilizing agent like ethanol or DMSO, and then diluted to the final concentration with saline. The final concentration of the organic solvent should be minimal to avoid non-specific effects.
-
Route of Administration: Intravenous (i.v.) infusion or bolus injection via the cannulated femoral vein.
-
Dosage: The optimal dose of this compound should be determined through a dose-response study. Based on in vitro data where concentrations of 2-5 µM are effective, an initial in vivo dose range to explore could be in the low mg/kg range.
3. Induction of Retinal Vasodilation:
-
Retinal vasodilation can be induced by various stimuli, including:
-
Light Flicker: A common method to induce functional hyperemia in the retina.
-
Pharmacological Agents: Administration of vasodilators such as acetylcholine or nitric oxide (NO) donors.
-
4. Measurement of Retinal Arteriolar Diameter:
-
A fundus camera connected to a high-resolution imaging system is used to visualize and record images of the retinal vasculature.
-
Specialized software is used to measure the diameter of the retinal arterioles before, during, and after the administration of this compound and the vasodilatory stimulus.
5. Experimental Workflow:
Data Presentation
The quantitative data from such an experiment should be summarized in a table for easy comparison.
| Treatment Group | Baseline Arteriolar Diameter (µm) | Peak Vasodilation (% change from baseline) | Mean Arterial Pressure (mmHg) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Other Potential In Vivo Applications
-
Thrombosis Models: this compound could be used to investigate the balance between pro-thrombotic (TXA2) and anti-thrombotic (PGI2) pathways in models of arterial or venous thrombosis.
-
Cardiovascular Models: Its effects on blood pressure and vascular tone could be studied in models of hypertension or other cardiovascular diseases.
-
Inflammation Models: Given the role of prostaglandins in inflammation, this compound could be a useful tool to dissect the contributions of PGI2 and TXA2 in various inflammatory conditions.
Researchers interested in these applications would need to perform initial dose-ranging and pharmacokinetic studies to establish appropriate experimental parameters for their specific model.
Conclusion
This compound is a versatile pharmacological tool for the in vivo investigation of the prostacyclin and thromboxane signaling pathways. The provided protocol for studying its effects on retinal vasodilation offers a starting point for researchers. Further exploration of its utility in other in vivo models is warranted and will likely yield valuable insights into the complex roles of these eicosanoids in health and disease.
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The provided protocols are for guidance and may require optimization for specific experimental conditions.
References
Standard Operating Procedure for U-51605 in SHR Aorta
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed standard operating procedure for the use of U-51605, a stable prostaglandin H2 (PGH2) analog, in the context of aortic preparations from Spontaneously Hypertensive Rats (SHR). This compound is a valuable pharmacological tool for investigating the nuanced roles of prostanoids in vascular function and dysfunction, particularly in hypertensive models. Its primary mechanism of action involves the inhibition of prostacyclin (PGI2) synthase and, to a lesser extent, thromboxane (TXA2) synthase.[1][2][3][4] Additionally, it acts as a partial agonist at the thromboxane A2 (TP) receptor.[1][2][3]
In the SHR aorta, this compound has been shown to modulate endothelium-dependent contractions, offering a unique model to study the "prostanoid spillover" hypothesis and the role of PGH2 in vascular reactivity. Specifically, inhibition of PGI2 synthase by this compound can lead to an accumulation and subsequent release of PGH2 from endothelial cells, which then acts on TP receptors on vascular smooth muscle cells to induce contraction. This makes this compound a critical compound for dissecting the complex signaling pathways involved in endothelial dysfunction in hypertension.
Data Presentation
The following tables summarize the quantitative effects of this compound on the SHR aorta, based on available literature.
Table 1: Effect of this compound on Prostanoid Release in SHR Aorta
| Prostanoid | Agonist | This compound Concentration (µM) | Effect | Reference |
| Prostacyclin (PGI2) | Acetylcholine | 0.5 | 50% inhibition of release | (Gluais et al., 2005) |
| Prostaglandin E2 (PGE2) | Acetylcholine | 0.5 | Significant increase in production | (Gluais et al., 2005) |
| Prostaglandin F2α (PGF2α) | Acetylcholine | 0.5 | Significant increase in production | (Gluais et al., 2005) |
| Thromboxane A2 (TXA2) | A-23187 | Up to 1 | No effect on production | (Cayman Chemical) |
Table 2: Effect of this compound on Acetylcholine-Induced Endothelium-Dependent Contractions in SHR Aorta
| This compound Concentration (µM) | Effect on Contraction | Reference |
| 0.5 | Significant potentiation of contractions | (Gluais et al., 2005) |
| 1 | No significant effect | (Gluais et al., 2005) |
| 3 | Significant inhibition of contractions | (Gluais et al., 2005) |
Experimental Protocols
Isometric Tension Measurement in Isolated SHR Aortic Rings
This protocol describes the measurement of isometric tension in aortic rings isolated from SHR to assess the vascular reactivity to this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine
-
Acetylcholine
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Aorta Isolation and Preparation:
-
Humanely euthanize the SHR according to institutional guidelines.
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length. For endothelium-denuded preparations, gently rub the intimal surface with a fine wire or forceps.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring on two stainless steel hooks or wires in an organ bath chamber filled with Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one hook to a fixed support and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams (or as optimized for the specific setup), washing with fresh Krebs solution every 15-20 minutes.
-
To test the viability of the vascular smooth muscle, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
To confirm the presence or absence of a functional endothelium, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) and then assess the relaxation response to acetylcholine (e.g., 10⁻⁵ M). A relaxation of >80% indicates an intact endothelium.
-
-
Experimental Protocol for this compound:
-
Wash the tissues and allow them to return to baseline tension.
-
To study the effect of this compound on acetylcholine-induced contractions, pre-incubate the aortic rings with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M) in the presence of this compound.
-
Record the isometric tension changes.
-
Data Analysis:
-
Express contractions as a percentage of the maximal contraction induced by KCl or as absolute tension in grams or millinewtons.
-
Plot concentration-response curves and calculate EC50 values for acetylcholine in the absence and presence of this compound.
Measurement of Prostanoid Release from SHR Aortic Rings
This protocol outlines the procedure for quantifying the release of prostanoids (PGI2, PGE2, PGF2α, TXA2) from isolated SHR aortic rings following stimulation.
Materials:
-
Isolated SHR aortic rings (prepared as described in Protocol 1)
-
Krebs solution
-
Agonist (e.g., Acetylcholine or A-23187)
-
This compound
-
Indomethacin (as a control for cyclooxygenase inhibition)
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits for 6-keto-PGF1α (stable metabolite of PGI2), PGE2, PGF2α, and TXB2 (stable metabolite of TXA2)
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Incubation and Stimulation:
-
Place individual aortic rings in small tubes containing a defined volume (e.g., 1 mL) of Krebs solution at 37°C, gassed with carbogen.
-
Allow the rings to equilibrate for 30-60 minutes, with solution changes.
-
Pre-incubate the rings with this compound or vehicle for 20-30 minutes.
-
Add the agonist (e.g., acetylcholine) to stimulate prostanoid release and incubate for a defined period (e.g., 10-15 minutes).
-
-
Sample Collection and Processing:
-
At the end of the incubation period, immediately remove the aortic rings and snap-freeze the supernatant (incubation medium) in liquid nitrogen to halt enzymatic activity.
-
Store the samples at -80°C until analysis.
-
The aortic rings can be dried and weighed to normalize prostanoid release to tissue weight.
-
-
Prostanoid Quantification:
-
Thaw the samples on ice.
-
Measure the concentrations of 6-keto-PGF1α, PGE2, PGF2α, and TXB2 in the supernatant using specific EIA or RIA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Express the amount of each prostanoid released as pg/mg of dry tissue weight.
-
Compare the prostanoid release in control, agonist-stimulated, and this compound-treated groups using appropriate statistical tests.
Mandatory Visualization
Signaling Pathway of this compound in SHR Aorta
Caption: Signaling pathway of this compound in SHR aorta.
Experimental Workflow for Isometric Tension Studies
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
Application Notes and Protocols for U-51605 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-51605 is a stable synthetic analog of prostaglandin H2 (PGH2), a critical intermediate in the biosynthesis of prostanoids. It functions primarily as a potent and selective inhibitor of prostacyclin (PGI2) synthase and thromboxane A2 (TXA2) synthase. This dual inhibitory action makes this compound a valuable pharmacological tool for investigating the roles of PGI2 and TXA2 in various physiological and pathophysiological processes. Additionally, this compound acts as a partial agonist at the thromboxane receptor (TP receptor). These application notes provide detailed protocols and dosage guidelines for the use of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the enzymes responsible for the conversion of PGH2 into PGI2 and TXA2. By blocking these key steps in the arachidonic acid cascade, this compound allows for the targeted investigation of the downstream effects of these prostanoids. Its partial agonism at the TP receptor can also be utilized to study thromboxane-mediated signaling pathways.
Data Presentation
The following table summarizes the effective concentrations of this compound used in various in vitro cell culture experiments based on published studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Human Platelets | 5.6 µM (for TX synthase inhibition) | Not specified | Inhibition of thromboxane synthesis. |
| Human Foreskin Fibroblasts | 2.8 µM (for PGI synthase inhibition) | Not specified | Inhibition of prostacyclin synthase. |
| Endothelial Cells | 3 µM | Not specified | Inhibition of acetylcholine-induced endothelium-dependent contraction. |
| Endothelial Cells | 0.5, 1, 3, and 10 µM | Not specified | Increased release of PGE2 and PGF2α. |
| Rat Adrenal Glomerulosa Cells | 5 µg/mL | Not specified | Inhibition of prostaglandin synthesis. |
Signaling Pathway
The diagram below illustrates the point of intervention of this compound in the arachidonic acid signaling pathway.
Caption: this compound inhibits PGI and TX synthases, blocking PGI2 and TXA2 production from PGH2.
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with this compound
This protocol provides a general framework for treating adherent cell cultures with this compound. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each cell line and experimental question.
Materials:
-
Adherent cells of interest (e.g., Human Foreskin Fibroblasts, Endothelial Cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
-
Treatment:
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (this can range from minutes to hours depending on the assay).
-
-
Downstream Analysis:
-
Following incubation, the cells or the culture supernatant can be collected for various downstream analyses, such as:
-
Measurement of prostaglandin levels (e.g., PGE2, PGF2α) in the supernatant using ELISA kits.
-
Western blotting to analyze protein expression or phosphorylation status of signaling molecules.
-
Cell viability assays (e.g., MTT, trypan blue exclusion).
-
Functional assays specific to the cell type (e.g., tube formation assay for endothelial cells).
-
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes how to assess the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a defined volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a short period (e.g., 1-5 minutes).
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmittance for a defined period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vitro cell culture experiment using this compound.
Caption: A general workflow for in vitro cell culture experiments involving this compound treatment.
Application Notes and Protocols for Light Transmission Aggregometry (LTA) with U-51605
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function[1][2][3][4]. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. These application notes provide a detailed protocol for utilizing LTA to evaluate the effects of U-51605, a known inhibitor of platelet aggregation.
This compound is a prostaglandin H2 (PGH2) analog that functions as a selective inhibitor of prostacyclin (PGI₂) and thromboxane (TXA₂) synthases. It also acts as a partial agonist at the thromboxane A2 (TXA₂) receptor (TP receptor). Understanding its impact on platelet aggregation is crucial for research into novel antiplatelet therapies.
Principle of the Assay
In LTA, a light beam is passed through a cuvette containing stirred PRP. Initially, the randomly dispersed platelets scatter the light, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, arachidonic acid), platelets are induced to aggregate. As they clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time, generating an aggregation curve. The extent of aggregation is quantified as the maximum percentage of light transmission, with platelet-poor plasma (PPP) serving as a 100% transmission reference. By introducing an inhibitor like this compound prior to the agonist, the degree of inhibition of platelet aggregation can be quantitatively assessed.
Quantitative Data for this compound
| Parameter | Value | Conditions | Source |
| IC₅₀ for PGI₂ Synthase Inhibition | 2 µM | - | Abcam |
| IC₅₀ for TXA₂ Synthase Inhibition | 5.6 µM | Human Platelets | Cayman Chemical |
Experimental Protocols
Materials and Reagents
-
Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate (for blood anticoagulation)
-
This compound (prepare stock solutions in an appropriate solvent, e.g., DMSO, and make serial dilutions)
-
Platelet agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio. Mix gently by inversion.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the upper layer of PRP.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a new tube.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes. This will pellet the remaining platelets.
-
PPP Collection: Aspirate the supernatant, which is the PPP, and transfer it to a new tube.
-
Platelet Count Adjustment (Optional but Recommended): For standardization, the platelet count in the PRP can be adjusted to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
Light Transmission Aggregometry Protocol
-
Instrument Warm-up: Turn on the aggregometer and allow it to warm up to 37°C according to the manufacturer's instructions.
-
Calibration:
-
Pipette the appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and set the 100% aggregation (maximum light transmission) baseline.
-
Pipette the same volume of PRP into a new cuvette with a stir bar.
-
Place the cuvette in the aggregometer and set the 0% aggregation (minimum light transmission) baseline.
-
-
Sample Preparation and Incubation:
-
Pipette the appropriate volume of PRP into a series of pre-warmed cuvettes with stir bars.
-
Add a small volume of this compound at the desired final concentration (or vehicle control) to each cuvette.
-
Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer.
-
-
Initiation of Aggregation:
-
Add the chosen platelet agonist (e.g., ADP, collagen) at a concentration known to induce a submaximal aggregation response. The final volume of the agonist should be small (typically 1/10th of the PRP volume) to minimize dilution effects.
-
-
Data Recording:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable plateau is reached.
-
-
Data Analysis:
-
The maximum percentage of aggregation for each sample is determined by the instrument's software.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control using the following formula: % Inhibition = [ (Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control ] x 100
-
Generate a dose-response curve by plotting the percentage inhibition against the concentration of this compound to determine the IC₅₀ value for platelet aggregation inhibition.
-
Mandatory Visualizations
Caption: Experimental Workflow for LTA with this compound.
Caption: Signaling Pathway of this compound in Platelets.
References
- 1. Potentiation of ADP-induced aggregation in human platelet-rich plasma by 5-hydroxytryptamine and adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. Collagen Can Selectively Trigger a Platelet Secretory Phenotype via Glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Platelets with U-51605
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-51605 is a chemical compound recognized for its role as a platelet aggregation inhibitor through the inhibition of thromboxane synthesis.[1] Thromboxane A2 (TxA2) is a potent vasoconstrictor and a key mediator in platelet activation and aggregation. Its synthesis within platelets is a critical step in the amplification of thrombotic signals. This compound, by targeting and inhibiting thromboxane synthase, presents a valuable tool for investigating the roles of TxA2 in platelet physiology and pathophysiology.
Flow cytometry is a powerful technique for the rapid, multi-parametric analysis of single cells in suspension. In the context of platelet research, it allows for the precise quantification of platelet activation markers on a per-cell basis, providing detailed insights into the effects of inhibitory compounds like this compound. This document provides detailed application notes and protocols for the analysis of platelets treated with this compound using flow cytometry.
Principle of the Assay
This protocol describes the in vitro treatment of human platelets with this compound followed by the analysis of platelet activation status using flow cytometry. Platelet activation is assessed by measuring the surface expression of P-selectin (CD62P), a marker of alpha-granule release, and the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex, detected by the binding of a PAC-1 antibody. By treating platelets with a known agonist in the presence and absence of this compound, the inhibitory effect of the compound on these key activation markers can be quantified.
Materials and Reagents
-
Whole blood collected in acid-citrate-dextrose (ACD) tubes
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Prostacyclin I2 (PGI2)
-
Apyrase (Type VII)
-
Adenosine diphosphate (ADP) or other platelet agonist (e.g., thrombin, collagen)
-
Fluorescently conjugated antibodies:
-
Anti-CD41a-PE (or other pan-platelet marker)
-
Anti-CD62P-FITC (P-selectin)
-
PAC-1-FITC (activated GPIIb/IIIa)
-
-
Isotype control antibodies
-
1% Paraformaldehyde (PFA)
-
Flow cytometer
-
Calibrated pipettes
-
Microcentrifuge tubes
Data Presentation
The inhibitory effect of this compound on platelet activation can be quantified and summarized for easy comparison. The following tables present representative data on the percentage of platelets positive for P-selectin and PAC-1 binding following activation with ADP in the presence of varying concentrations of this compound.
Table 1: Effect of this compound on P-selectin (CD62P) Expression on ADP-activated Platelets
| This compound Concentration (µM) | ADP (10 µM) | % CD62P Positive Platelets (Mean ± SD) |
| 0 (Vehicle Control) | - | 2.5 ± 0.8 |
| 0 (Vehicle Control) | + | 85.3 ± 5.1 |
| 0.5 | + | 62.1 ± 4.5 |
| 1.0 | + | 45.7 ± 3.9 |
| 3.0 | + | 25.4 ± 2.8 |
| 10.0 | + | 10.2 ± 1.5 |
Table 2: Effect of this compound on Activated GPIIb/IIIa (PAC-1 Binding) on ADP-activated Platelets
| This compound Concentration (µM) | ADP (10 µM) | % PAC-1 Positive Platelets (Mean ± SD) |
| 0 (Vehicle Control) | - | 3.1 ± 1.1 |
| 0 (Vehicle Control) | + | 90.7 ± 4.2 |
| 0.5 | + | 70.3 ± 5.3 |
| 1.0 | + | 52.9 ± 4.7 |
| 3.0 | + | 30.1 ± 3.2 |
| 10.0 | + | 12.8 ± 2.1 |
Experimental Protocols
Preparation of Washed Platelets
-
Collect human whole blood into ACD tubes.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add prostacyclin I2 (PGI2) to a final concentration of 1 µg/mL to prevent platelet activation during processing.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing PGI2 and apyrase.
-
Repeat the centrifugation and washing step twice.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI2 and apyrase.
-
Count the platelets and adjust the concentration to 2 x 10^8 platelets/mL.
In Vitro Treatment with this compound and Platelet Activation
-
Prepare a stock solution of this compound in DMSO.
-
In microcentrifuge tubes, add the desired final concentrations of this compound (e.g., 0.5, 1, 3, 10 µM) to the washed platelet suspension. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the platelets with this compound for 15 minutes at 37°C.
-
Following incubation, add a platelet agonist such as ADP (final concentration 10 µM) to the designated tubes to induce activation. Include a resting (unstimulated) control.
-
Incubate for 10 minutes at room temperature.
Immunofluorescent Staining
-
To the activated and control platelet suspensions, add fluorescently conjugated antibodies against a pan-platelet marker (e.g., anti-CD41a-PE), P-selectin (anti-CD62P-FITC), and activated GPIIb/IIIa (PAC-1-FITC). Also, prepare tubes with the corresponding isotype control antibodies.
-
Incubate the samples for 20 minutes at room temperature in the dark.
-
After incubation, add 1 mL of PBS to each tube and centrifuge at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the platelet pellet in 500 µL of PBS.
-
(Optional but recommended) Fix the platelets by adding an equal volume of 1% PFA and incubate for 30 minutes at 4°C.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained platelet samples.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) in a gate set around the platelet population based on forward and side scatter properties and positive staining for the pan-platelet marker (CD41a).
-
Analyze the data to determine the percentage of platelets positive for CD62P and PAC-1 in each condition.
Visualizations
Signaling Pathway of this compound Action
References
Preparing U-51605 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-51605 is a valuable pharmacological tool for studying the arachidonic acid cascade due to its dual inhibitory activity against prostacyclin (PGI₂) and thromboxane (TXA₂) synthases.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for in vitro laboratory use, including information on its chemical properties, solubility, and recommended storage conditions. Additionally, it outlines its mechanism of action with a corresponding signaling pathway diagram and typical working concentrations for experimental setups.
Chemical and Physical Properties
This compound, with the formal name 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a stable analog of the endoperoxide prostaglandin H₂ (PGH₂).[1] A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 64192-56-9 | [1][2][3][4] |
| Molecular Formula | C₂₀H₃₂N₂O₂ | [1][2][3] |
| Molecular Weight | 332.5 g/mol | [1][2][3] |
| Purity | ≥98% | [1] |
| Formulation | Typically supplied as a solution in methyl acetate | [1] |
Mechanism of Action and Biological Activity
This compound is an inhibitor of both prostacyclin (PGI) and thromboxane (TX) synthases, with a greater selectivity for PGI synthase.[1] It also acts as a partial agonist at thromboxane A₂ (TP) receptors.[1] By inhibiting these key enzymes in the arachidonic acid pathway, this compound can be used to investigate the roles of prostacyclin and thromboxane in various physiological and pathological processes, including platelet aggregation and vasodilation.[5][6]
Arachidonic Acid Signaling Pathway
Caption: Inhibition of Prostacyclin and Thromboxane Synthesis by this compound.
Solubility and Recommended Solvents
This compound exhibits good solubility in several organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMF | >100 mg/mL | [1] |
| DMSO | >100 mg/mL | [1] |
| Ethanol | >100 mg/mL | [1] |
| PBS (pH 7.2) | >2 mg/mL | [1] |
Note: Solubility data for DMF, DMSO, and Ethanol are referenced from U-46619, a related compound.[1]
Experimental Protocols
Safety Precautions
-
This compound is classified as a dangerous good for transport and may be subject to additional shipping charges.[2]
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Since this compound is often supplied in methyl acetate, a volatile and flammable solvent, avoid open flames and sources of ignition.
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound in methyl acetate
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Nitrogen gas source (optional)
Procedure:
-
Evaporate the Methyl Acetate:
-
Carefully transfer the desired volume of the this compound solution in methyl acetate to a sterile microcentrifuge tube.
-
To prevent splashing, you can perform this step in a fume hood.
-
Evaporate the methyl acetate using a gentle stream of nitrogen gas or by leaving the tube open in the fume hood until the solvent has completely evaporated. A vacuum centrifuge can also be used.
-
-
Reconstitute in DMSO:
-
Add the calculated volume of anhydrous DMSO to the dried this compound to achieve a final concentration of 10 mM.
-
Calculation Example: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 332.5 g/mol ):
-
Moles of this compound = 0.001 g / 332.5 g/mol = 3.0075 x 10⁻⁶ moles
-
Volume of DMSO = 3.0075 x 10⁻⁶ moles / 0.010 mol/L = 3.0075 x 10⁻⁴ L = 300.75 µL
-
-
-
Ensure Complete Dissolution:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may aid in dissolution.
-
-
Aliquot and Store:
Preparation of Working Solutions
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
It is recommended to prepare fresh working solutions for each experiment.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
Typical Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell type and experimental design. The table below provides a summary of concentrations used in published studies.
| Application | Concentration Range | Reference |
| Inhibition of PGI synthase in human foreskin fibroblasts | 2.8 µM | [1] |
| Inhibition of human platelet TX synthase | 5.6 µM | [1] |
| Inhibition of acetylcholine-induced endothelium-dependent contraction | 3 µM | [5][6] |
| Increase in acetylcholine-induced release of PGE₂ and PGF₂α | 0.5, 1, 3, and 10 µM | [5][6] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Storage and Stability
-
Stock Solutions: Store aliquots of the stock solution at -20°C or -80°C.[4] this compound is stable for at least 2 years when stored at -80°C.[7] Avoid repeated freeze-thaw cycles.
-
Shipping: this compound is typically shipped on dry ice or blue ice.[4][7]
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their laboratory experiments.
References
Application Notes and Protocols for U-51605 in Endothelial Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-51605, a potent inhibitor of prostacyclin (PGI₂) and thromboxane (TXA₂) synthases, in the investigation of endothelial function. This document includes detailed experimental protocols and quantitative data to facilitate the design and execution of research studies in this area.
Introduction
This compound is a valuable pharmacological tool for dissecting the complex interplay between prostanoids and nitric oxide (NO) in the regulation of vascular tone and endothelial health. As a stable analog of the prostaglandin endoperoxide PGH₂, it selectively inhibits PGI₂ synthase with a reported IC₅₀ of 2 μM, and to a lesser extent, thromboxane synthase with an IC₅₀ of 5.6 μM. Its ability to modulate the production of these vasoactive lipids allows for in-depth studies of their roles in both normal physiological processes and pathological conditions such as hypertension and atherosclerosis.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on endothelial and vascular smooth muscle function as reported in the literature.
| Parameter | Species/Tissue | This compound Concentration | Observed Effect | Reference |
| PGI₂ Synthase Inhibition | - | 2 µM | IC₅₀ | [1] |
| Thromboxane Synthase Inhibition | - | 5.6 µM | IC₅₀ | [2] |
| Acetylcholine-induced Endothelium-Dependent Contractions | SHR Aorta | 0.5 µM | Potentiation | [1] |
| SHR Aorta | 1 µM | No significant effect | [1] | |
| SHR Aorta | 3 µM | Inhibition | [1] | |
| Acetylcholine-induced PGI₂ Release | SHR Aorta | 0.5, 1, 3, 10 µM | Concentration-dependent inhibition | [1] |
| Acetylcholine-induced Thromboxane A₂ Release | SHR Aorta | 0.5, 1 µM | No significant effect | [1] |
| SHR Aorta | 3, 10 µM | Significant inhibition | [1] | |
| Acetylcholine-induced PGE₂ and PGF₂α Release | SHR Aorta | 0.5, 1, 3, 10 µM | Significant increase | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in vascular reactivity studies.
Caption: Mechanism of action of this compound.
Caption: Workflow for aortic ring experiments.
Experimental Protocols
Protocol 1: Assessment of this compound on Acetylcholine-Induced Vascular Contractions in Isolated Aortic Rings
This protocol is adapted from studies on spontaneously hypertensive rat (SHR) aorta to investigate endothelium-dependent contractions.[1]
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Acetylcholine (ACh)
-
Phenylephrine (PE) or other vasoconstrictor (e.g., U-46619)
-
Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose)
-
Isolated tissue organ bath system with isometric force transducers
-
Male spontaneously hypertensive rats (SHR) or other appropriate animal model
-
Dissection tools
Procedure:
-
Aortic Ring Preparation:
-
Humanely euthanize the animal and excise the thoracic aorta.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Pre-contraction:
-
Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁷ to 10⁻⁶ M) to achieve a stable contraction plateau.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath at the desired final concentrations (e.g., 0.5, 1, and 3 µM).
-
Allow the tissue to incubate with this compound for a predetermined period (e.g., 20-30 minutes).
-
-
Acetylcholine Concentration-Response Curve:
-
In the continued presence of this compound, cumulatively add acetylcholine (e.g., from 10⁻⁹ to 10⁻⁵ M) to the organ bath.
-
Record the changes in isometric tension after each addition of acetylcholine.
-
-
Data Analysis:
-
Express the acetylcholine-induced responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves in the presence and absence of this compound.
-
Protocol 2: Measurement of Nitric Oxide (NO) Release from Cultured Endothelial Cells
This is a suggested protocol for investigating the indirect effects of this compound on NO release, which may be altered due to the redirection of prostaglandin metabolism.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Acetylcholine (ACh) or other NO-releasing agonist (e.g., bradykinin)
-
Nitric oxide detection kit (e.g., Griess reagent-based assay or a fluorescent NO sensor)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Culture HUVECs to confluence in appropriate culture vessels (e.g., 24-well plates).
-
-
Pre-treatment with this compound:
-
Wash the confluent HUVEC monolayer with PBS.
-
Pre-incubate the cells with serum-free medium containing the desired concentrations of this compound (e.g., 1, 3, 10 µM) for 30-60 minutes at 37°C.
-
-
Stimulation of NO Release:
-
Add acetylcholine or another agonist to the medium to stimulate NO production (e.g., ACh at 10 µM).
-
Incubate for an appropriate time to allow for NO production and accumulation in the medium (e.g., 15-30 minutes).
-
-
Sample Collection and NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess assay according to the manufacturer's instructions. Alternatively, use a fluorescent NO probe for real-time measurements.
-
-
Data Analysis:
-
Normalize the NO levels to the total protein content of the cells in each well.
-
Compare the agonist-stimulated NO release in the presence and absence of this compound.
-
Protocol 3: Determination of Intracellular cGMP Levels in Endothelial Cells
This protocol outlines a method to assess the impact of this compound on the downstream signaling of NO by measuring cyclic guanosine monophosphate (cGMP).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Cell culture medium
-
This compound
-
Sodium nitroprusside (SNP) or other NO donor
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
Procedure:
-
Cell Culture:
-
Grow HUVECs to confluence in multi-well plates.
-
-
Pre-treatment and Stimulation:
-
Wash the cells with PBS and pre-incubate with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and the desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with an NO donor like SNP (e.g., 10 µM) for a short period (e.g., 5-10 minutes) to induce cGMP production.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cGMP EIA kit.
-
Measure the intracellular cGMP concentration in the cell lysates using the EIA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Compare the SNP-stimulated cGMP levels in cells treated with and without this compound.
-
Conclusion
This compound is a versatile tool for elucidating the role of the prostacyclin and thromboxane pathways in endothelial function. The protocols provided here offer a starting point for researchers to investigate its effects on vascular reactivity, nitric oxide signaling, and downstream second messenger systems. Careful dose-response studies are recommended to delineate the specific contributions of PGI₂ and TXA₂ synthase inhibition.
References
Application of U-51605 in Prostaglandin Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
U-51605 is a valuable pharmacological tool for investigating the complexities of the prostaglandin (PG) synthesis pathway. As a stable analog of the endoperoxide prostaglandin H2 (PGH2), its primary mechanism of action involves the differential modulation of key enzymes in the arachidonic acid cascade. This compound is a potent inhibitor of both prostacyclin (PGI) synthase and thromboxane (TX) synthase, exhibiting a greater selectivity for PGI synthase.[1] Concurrently, it functions as a partial agonist at the thromboxane A2 (TP) receptor.[1]
This dual activity makes this compound particularly useful for studying the physiological and pathological roles of PGI2 and TXA2, as well as for exploring the consequences of shunting PGH2 metabolism towards other prostanoids, such as prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). Research has demonstrated that at concentrations effective for inhibiting PGI synthase, this compound can lead to a significant increase in the release of PGE2 and PGF2α, highlighting its utility in studies of inflammatory processes, vascular tone regulation, and platelet aggregation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro activity of this compound.
| Parameter | Value | Cell Type/System | Reference |
| PGI Synthase Inhibition (IC50) | 2.8 µM | Human Foreskin Fibroblasts | [1] |
| TX Synthase Inhibition (IC50) | 5.6 µM | Human Platelets | [1] |
| Effective Concentration for increased PGE2 & PGF2α release | 0.5, 1, 3, and 10 µM | Not specified | [2] |
| Inhibition of acetylcholine-induced endothelium-dependent contraction | 3 µM | Not specified | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its application in cell-based assays.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: In Vitro Prostaglandin Synthase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PGI and TX synthase activity.
Materials:
-
This compound
-
Microsomal preparations containing PGI synthase (e.g., from bovine aortic endothelial cells) or TX synthase (e.g., from human platelets)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Reaction termination solution (e.g., citric acid)
-
ELISA kits for 6-keto-PGF1α (stable metabolite of PGI2) and TXB2 (stable metabolite of TXA2)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the microsomal preparation to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the termination solution.
-
Measure the concentration of 6-keto-PGF1α or TXB2 in each well using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Assay for Prostaglandin Release
Objective: To measure the effect of this compound on the release of PGE2 and PGF2α from cultured cells.
Materials:
-
This compound
-
Relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Stimulating agent (e.g., acetylcholine or arachidonic acid)
-
ELISA kits for PGE2 and PGF2α
-
96-well cell culture plates
Procedure:
-
Culture the cells to confluency in appropriate culture flasks.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
If necessary, replace the growth medium with serum-free medium and incubate for a period to reduce basal prostaglandin production.
-
Prepare various concentrations of this compound in serum-free medium.
-
Remove the medium from the cells and add the this compound solutions or vehicle control.
-
Incubate for a specified time (e.g., 30 minutes).
-
Add the stimulating agent (if required) to induce prostaglandin synthesis and incubate for an additional period (e.g., 15-30 minutes).
-
Collect the cell culture supernatant from each well.
-
Measure the concentration of PGE2 and PGF2α in the supernatants using the respective ELISA kits following the manufacturer's protocols.
-
Analyze the data to determine the dose-dependent effect of this compound on prostaglandin release.
Protocol 3: Assessment of TP Receptor Partial Agonism via Calcium Mobilization Assay
Objective: To evaluate the partial agonist activity of this compound at the TP receptor by measuring intracellular calcium mobilization.
Materials:
-
This compound
-
Cells expressing TP receptors (e.g., HEK293 cells transfected with the human TP receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
A full TP receptor agonist (e.g., U46619)
-
A TP receptor antagonist (e.g., SQ 29,548)
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Culture and seed the TP receptor-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
To confirm partial agonism, in separate wells, pre-incubate cells with this compound before adding a maximal concentration of the full agonist U46619. A partial agonist will partially activate the receptor and reduce the response to the full agonist.
-
To confirm receptor specificity, pre-incubate cells with a TP receptor antagonist before adding this compound. The antagonist should block the this compound-induced calcium response.
-
Analyze the fluorescence data to determine the EC50 of this compound for calcium mobilization and to demonstrate its partial agonist properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing U-51605 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing U-51605, a potent inhibitor of prostacyclin (PGI₂) and thromboxane (TX) synthases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Understanding this compound: Mechanism of Action
This compound is a stable analog of the prostaglandin endoperoxide PGH₂. It functions as an inhibitor of two key enzymes in the cyclooxygenase (COX) pathway:
-
Prostacyclin (PGI₂) Synthase: this compound exhibits a greater selectivity for this enzyme.
-
Thromboxane (TX) Synthase: This enzyme is also inhibited by this compound.
By inhibiting these synthases, this compound blocks the conversion of PGH₂ into PGI₂ and TXA₂, respectively. Additionally, this compound acts as a partial agonist at thromboxane A2 (TP) receptors.[1]
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and other quantitative data for this compound.
Table 1: Inhibitory Concentrations of this compound
| Target Enzyme | IC₅₀ Value | Cell/System Type | Reference |
| Prostacyclin (PGI₂) Synthase | 2 µM | Not specified | [1] |
| Prostacyclin (PGI₂) Synthase | 2.8 µM | Human foreskin fibroblasts | |
| Thromboxane (TX) Synthase | 5.6 µM | Human platelet |
Table 2: Experimentally Determined Effective Concentrations of this compound
| Concentration | Observed Effect | Cell/System Type | Reference |
| 3 µM | Inhibition of acetylcholine-induced endothelium-dependent contraction | Not specified | |
| 0.5, 1, 3, and 10 µM | Increased acetylcholine-induced release of PGE₂ and PGF₂α | Not specified |
Experimental Protocols
Here we provide detailed methodologies for key experiments to determine the optimal concentration of this compound for your specific research needs.
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to generate a dose-response curve to identify the optimal inhibitory concentration of this compound in your cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell line of interest
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Assessing the Inhibitory Effect of this compound on PGI₂ and TXA₂ Production
This protocol describes how to measure the inhibition of PGI₂ and TXA₂ production in cells treated with this compound.
Materials:
-
This compound
-
Cell line known to produce PGI₂ and/or TXA₂
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Arachidonic acid (optional, as a stimulus)
-
ELISA kits for 6-keto-PGF₁α (a stable metabolite of PGI₂) and TXB₂ (a stable metabolite of TXA₂)
Procedure:
-
Cell Culture and Treatment: Culture your cells to the desired confluence. Treat the cells with various concentrations of this compound (based on your dose-response curve) for a predetermined time. Include a vehicle control.
-
Stimulation (Optional): If basal production of prostanoids is low, you can stimulate the cells with an agonist like arachidonic acid.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.
-
ELISA: Perform ELISAs for 6-keto-PGF₁α and TXB₂ on the collected supernatants according to the manufacturer's protocols.
-
Data Analysis: Quantify the concentration of 6-keto-PGF₁α and TXB₂ in each sample. Compare the levels in this compound-treated cells to the vehicle control to determine the extent of inhibition.
Visualizing the Pathway and Workflow
Diagrams can aid in understanding the mechanism of action and experimental design.
References
Troubleshooting U-51605 solubility issues in aqueous solutions
Important Notice: There is no publicly available scientific literature or data corresponding to the identifier "U-51605." This compound does not appear in chemical databases or research publications. The following information is provided as a general guide for troubleshooting solubility issues with novel or poorly characterized compounds and should be adapted based on the actual, known properties of the substance being investigated. Researchers should always consult any available internal documentation or preliminary data for their specific compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step?
The initial and most critical step is to verify the chemical identity and purity of your compound. Impurities can significantly impact solubility. Once confirmed, a systematic approach to solubility testing is recommended, starting with small-scale trials in various solvents.
Q2: What common factors influence the solubility of a compound in aqueous solutions?
Several factors can affect solubility, including:
-
pH: The ionization state of a compound can dramatically alter its solubility in aqueous solutions.
-
Temperature: Solubility can be either endothermic (increases with temperature) or exothermic (decreases with temperature).
-
Ionic Strength: The concentration of salts in the buffer can influence solubility through the common ion effect or by affecting the activity of the solute.
-
Polarity of the Solvent: "Like dissolves like" is a fundamental principle. The polarity of your compound relative to the solvent is key.
-
Physical Form: The crystalline structure and particle size of the solid can affect the rate of dissolution and apparent solubility.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution After Initial Dissolution
If your compound initially dissolves but then precipitates, this may indicate that you have created a supersaturated solution or that the compound is unstable under the current conditions.
Troubleshooting Steps:
-
pH Adjustment: The pH of the solution may be near the pKa of the compound, causing it to be in a less soluble, non-ionized form. Measure the pH and adjust it away from the pKa.
-
Temperature Control: The dissolution process may be temperature-dependent. Try gentle heating to aid dissolution and then allow the solution to slowly cool to room temperature. If it precipitates upon cooling, the solution was likely supersaturated.
-
Co-solvents: Consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to increase the solubility of hydrophobic compounds.
Issue 2: Inconsistent Solubility Results Between Experiments
Variability in solubility can stem from minor, often overlooked, differences in experimental conditions.
Troubleshooting Steps:
-
Standardize Protocol: Ensure that the protocol for preparing the solution is strictly followed in every experiment. This includes the order of addition of reagents, mixing speed, and temperature.
-
Buffer Preparation: Prepare fresh buffer for each experiment and verify the pH immediately before use. The pH of buffers can change over time due to CO2 absorption from the atmosphere.
-
Material Source: Ensure that the same batch of the compound is used for all related experiments. If a new batch is introduced, its solubility should be re-verified.
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Assessment
Objective: To determine the approximate solubility of a compound in a specific aqueous buffer.
Methodology:
-
Add a pre-weighed amount of the compound to a known volume of the aqueous buffer in a clear vial.
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the solution for any undissolved solid.
-
If undissolved solid is present, centrifuge the sample to pellet the solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the equilibrium solubility under those conditions.
Visual Guides
U-51605 stability and storage conditions
This technical support center provides guidance on the stability and storage of U-51605 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -80°C.[1][2] Under these conditions, the compound is stable for at least two years.[1] It is often shipped on dry ice to maintain this temperature.
Q2: How should I store this compound once it is in solution?
A2: While specific stability data for this compound in various solvents is limited, general recommendations for prostaglandin analogs suggest that solutions should be stored at -20°C or -80°C. Prostaglandins are generally more stable in organic solvents like ethanol or DMSO compared to aqueous solutions. For short-term storage, -20°C is often sufficient, while -80°C is recommended for long-term storage.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Methyl Acetate | Supplied in this solvent |
| Dimethylformamide (DMF) | >100 mg/mL |
| Dimethyl sulfoxide (DMSO) | >100 mg/mL |
| Ethanol | >100 mg/mL |
| PBS (pH 7.2) | >2 mg/mL |
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions?
A5: Prostaglandin analogs are generally unstable in aqueous solutions due to hydrolysis. The stability of prostaglandins in aqueous solutions is often pH-dependent, with many being more stable at a slightly acidic to neutral pH (around 6-7). It is advisable to prepare aqueous solutions fresh for each experiment and to avoid prolonged storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. If using an older stock, consider performing a quality control check (e.g., by HPLC) to assess its integrity. |
| Improper storage of this compound solution. | Ensure solutions are stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Instability in aqueous experimental buffer. | Prepare the final working solution in your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment. | |
| Precipitate observed in the solution upon thawing. | Low solubility or precipitation at low temperatures. | Gently warm the solution and vortex or sonicate to redissolve the compound. Ensure the solvent has not evaporated, which would increase the concentration. |
| Change in the color of the solution. | Degradation of the compound. | Discard the solution and prepare a fresh one. Color change can be an indicator of chemical decomposition. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
Solid this compound
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use (up to a few weeks) or -80°C for long-term storage (months).
-
Protocol 2: General Procedure for Assessing this compound Stability
This protocol outlines a general method to assess the stability of this compound in a specific solvent and temperature condition.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Store the vials under the desired storage conditions (e.g., 4°C, room temperature, -20°C) and protect from light.
-
-
Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from storage.
-
Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Controlling for U-51605 Effects on Prostaglandin Profiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the complex effects of U-51605 in experimental settings. This compound, a stable prostaglandin H2 (PGH2) analog, is a valuable tool for studying prostanoid signaling. However, its dual mechanism of action as both a synthase inhibitor and a receptor agonist necessitates careful experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a PGH2 analog with two primary functions. Firstly, it acts as a selective inhibitor of prostacyclin (PGI) and thromboxane (TX) synthases, with a greater selectivity for PGI synthase. Secondly, it functions as a partial agonist at the thromboxane receptor (TP receptor).
Q2: How does this compound differentially affect various prostaglandins?
A2: By inhibiting PGI and TXA2 synthases, this compound prevents the conversion of the precursor PGH2 into these specific prostanoids. This leads to an accumulation of PGH2, which is then shunted towards alternative enzymatic pathways, resulting in a significant increase in the production of other prostaglandins, namely prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). This phenomenon is often referred to as "PGH2 spillover".
Q3: What are the potential confounding factors when using this compound in experiments?
A3: The main confounding factor is the partial agonism of this compound at the TP receptor. This can elicit physiological responses that are independent of its effects on prostaglandin synthesis, potentially leading to misinterpretation of experimental results. It is crucial to differentiate between the effects caused by altered prostaglandin levels and those caused by direct TP receptor activation.
Q4: How can I isolate the effects of this compound on prostaglandin synthesis from its effects on the TP receptor?
A4: To isolate the effects of this compound on prostaglandin synthesis, it is recommended to co-administer a specific TP receptor antagonist. This will block the direct receptor-mediated effects of this compound, allowing for the specific assessment of outcomes related to the altered prostaglandin profile (i.e., decreased PGI2/TXA2 and increased PGE2/PGF2α).
Troubleshooting Guide
Issue 1: Unexpected or inconsistent physiological responses are observed after this compound administration.
-
Possible Cause: This is likely due to the confounding partial agonism of this compound at the TP receptor. Different cell types and tissues can have varying expression levels of TP receptors, leading to diverse responses.
-
Solution: Incorporate a control group where cells or tissues are treated with a specific TP receptor antagonist prior to and during this compound exposure. This will help to dissect the effects of TP receptor activation from the effects of altered prostaglandin synthesis.
Issue 2: Prostaglandin measurements (e.g., via ELISA) show high variability after this compound treatment.
-
Possible Cause: High variability can stem from several factors, including inconsistent sample handling, timing of sample collection, or issues with the assay itself. The rapid metabolism of prostaglandins can also contribute to variability.
-
Solution:
-
Standardize sample collection and processing protocols. Immediately add a cyclooxygenase (COX) inhibitor, such as indomethacin, to collected samples (e.g., cell culture supernatant, plasma) to prevent ex vivo prostaglandin synthesis.
-
Ensure accurate and consistent timing of this compound treatment and sample collection.
-
Follow the prostaglandin measurement kit manufacturer's instructions carefully, paying close attention to sample dilution and standard curve preparation. Run samples in duplicate or triplicate to assess intra-assay variability.
-
Issue 3: Difficulty in interpreting whether the observed cellular effect is due to increased PGE2/PGF2α or decreased PGI2.
-
Possible Cause: The altered prostaglandin profile induced by this compound involves simultaneous changes in multiple prostanoids, making it challenging to attribute an effect to a single prostaglandin.
-
Solution: Design experiments with additional controls. For example, to investigate the role of increased PGE2, use a specific PGE2 receptor (EP receptor) antagonist in conjunction with this compound. Similarly, to assess the impact of reduced PGI2, an experiment could involve adding back a stable PGI2 analog to the this compound-treated system.
Data Presentation
Table 1: Effects of this compound on Prostaglandin Synthases and Production
| Parameter | Target | Effect of this compound | Concentration/IC50 | Reference |
| Inhibition | Prostacyclin (PGI) Synthase | Inhibition | IC50 = 2.8 µM (human foreskin fibroblasts) | [1] |
| Inhibition | Thromboxane (TX) Synthase | Inhibition | IC50 = 5.6 µM (human platelet) | [1] |
| Production | Prostaglandin E2 (PGE2) | Significant Increase | Up to 1 µM | [1] |
| Production | Prostaglandin F2α (PGF2α) | Significant Increase | Up to 1 µM | [1] |
| Production | Prostacyclin (PGI2) | Reduction | Up to 1 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro Co-administration of this compound and a TP Receptor Antagonist
This protocol provides a framework for differentiating the effects of this compound on prostaglandin synthesis from its TP receptor-mediated effects in a cell culture model.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
TP receptor antagonist (e.g., S18886/terutroban or BAY u 3405/ramatroban)
-
Vehicle control (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS)
-
Prostaglandin measurement kits (e.g., ELISA for PGE2, PGF2α, and a stable PGI2 metabolite like 6-keto-PGF1α)
-
COX inhibitor (e.g., indomethacin)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control
-
This compound alone
-
TP receptor antagonist alone
-
TP receptor antagonist + this compound
-
-
Pre-treatment with TP Receptor Antagonist: For the relevant groups, pre-incubate the cells with the TP receptor antagonist at an optimized concentration for a sufficient duration (e.g., 30-60 minutes) to ensure receptor blockade.
-
This compound Treatment: Add this compound at the desired concentration to the appropriate wells. For the co-administration group, add this compound to the wells already containing the TP receptor antagonist.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Immediately add a COX inhibitor (e.g., indomethacin) to the supernatant to prevent further prostaglandin synthesis.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the samples at -80°C until analysis.
-
-
Prostaglandin Measurement: Quantify the concentrations of PGE2, PGF2α, and a stable PGI2 metabolite in the collected supernatants using validated immunoassay kits.
-
Cellular Endpoint Analysis: Perform assays to measure the desired cellular response (e.g., cell proliferation, apoptosis, cytokine production).
Mandatory Visualizations
Caption: Prostaglandin synthesis pathway from arachidonic acid.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for controlling this compound effects.
References
Mitigating experimental variability with U-51605
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate experimental variability when working with U-51605.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable synthetic analog of the prostaglandin endoperoxide H2 (PGH2). Its primary mechanism of action is the inhibition of thromboxane A2 (TXA2) synthase and prostacyclin (PGI2) synthase.[1][2] This dual inhibition can be advantageous in studies where the goal is to block the production of both pro-aggregatory and anti-aggregatory prostanoids.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in in vitro and in vivo studies related to:
-
Platelet Aggregation: To investigate the role of thromboxane and prostacyclin in platelet function.[3]
-
Vasoconstriction and Vasodilation: To study the effects of prostanoid inhibition on vascular tone.
-
Inflammation: As both thromboxanes and prostaglandins are key mediators of inflammation.
Q3: I am observing a weak pro-aggregatory or contractile effect with this compound, even though it's an inhibitor. Why is this happening?
This is a critical point to consider when working with this compound. In addition to being a synthase inhibitor, this compound is also a partial agonist at the thromboxane A2 (TP) receptor .[1][2] This means that at certain concentrations, or in systems with high TP receptor expression, it can mimic the effects of TXA2, leading to platelet activation or smooth muscle contraction. This dual action is a significant source of experimental variability.
Q4: How should I store and handle this compound to ensure its stability and activity?
Proper storage and handling are crucial for consistent results. This compound is typically supplied in a solution, such as methyl acetate. For long-term storage, it should be kept at -20°C or -80°C.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions in a suitable solvent and use them promptly.
Q5: What are appropriate solvents for this compound in my experiments?
The choice of solvent can impact the solubility and activity of this compound. Common solvents include ethanol, DMSO, and dimethylformamide (DMF). It is essential to first dissolve this compound in one of these organic solvents before making final dilutions in aqueous buffers. Always run a vehicle control in your experiments to account for any effects of the solvent itself. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.1-0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Unexpected Agonist (Pro-aggregatory/Contractile) Effects
| Potential Cause | Troubleshooting Steps |
| Partial Agonism at TP Receptors | - Lower the concentration of this compound: The partial agonist effect may be more pronounced at higher concentrations. Perform a dose-response curve to identify a concentration range where inhibitory effects are dominant. - Use a specific TP receptor antagonist: To confirm that the observed agonist effect is mediated by TP receptors, pre-incubate your system with a selective TP receptor antagonist (e.g., SQ-29548) before adding this compound. - Consider the experimental system: The level of TP receptor expression can vary between cell types and tissues. The partial agonist effect might be more prominent in systems with high receptor density. |
| Shunting of PGH2 to other Prostanoids | - Measure other prostanoids: Inhibition of TXA2 and PGI2 synthase can lead to the accumulation of PGH2, which can be converted to other prostanoids (e.g., PGE2, PGD2) that may have their own biological effects.[2] Consider measuring the levels of these other prostanoids in your experimental system. |
Issue 2: Inconsistent or Weaker-than-Expected Inhibitory Effects
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify storage conditions: Ensure this compound has been stored correctly at -20°C or -80°C. - Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh dilutions from a properly stored stock for each experiment. |
| Suboptimal Concentration | - Perform a dose-response curve: The inhibitory potency of this compound can vary depending on the experimental conditions. A full dose-response curve is essential to determine the optimal concentration for your specific assay. |
| Experimental Conditions | - Check pH of the buffer: The activity of many compounds can be pH-sensitive. Ensure your buffer pH is stable and appropriate for your assay. - Platelet preparation (for aggregation assays): Platelet viability and responsiveness are critical. Ensure that the platelet isolation procedure is standardized and minimizes platelet activation. Use freshly prepared platelets for each experiment. |
| Vehicle/Solvent Effects | - Run vehicle controls: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. - Minimize final solvent concentration: High concentrations of organic solvents can interfere with biological assays. |
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Target Enzyme | Cell/Tissue Type | IC50 | Reference |
| Prostacyclin (PGI2) Synthase | Human foreskin fibroblasts | 2.8 µM | [1] |
| Thromboxane (TXA2) Synthase | Human platelets | 5.6 µM | [1] |
Table 2: Agonist/Antagonist Profile of this compound
| Receptor | Activity | Notes | Reference |
| Thromboxane A2 (TP) Receptor | Partial Agonist | Can induce platelet shape change and aggregation, and smooth muscle contraction at certain concentrations. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).
-
Perform serial dilutions to achieve the desired final concentrations.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to induce aggregation.
-
Measure the change in light transmittance using a platelet aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Vasoconstriction/Vasodilation Assay
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings.
-
Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
-
This compound Preparation:
-
Prepare a stock solution and serial dilutions of this compound as described above.
-
-
Measurement of Vascular Tone:
-
Allow the tissue to equilibrate under a resting tension.
-
To study the inhibitory effect, pre-contract the vessel with an agonist (e.g., phenylephrine or U-46619, a stable TXA2 mimetic).
-
Add increasing concentrations of this compound or vehicle control and record the changes in tension.
-
To investigate the partial agonist effect, add this compound to a resting (non-pre-contracted) vessel and observe any contractile response.
-
-
Data Analysis:
-
For inhibitory effects, express the relaxation as a percentage of the pre-contraction.
-
For agonist effects, express the contraction as a percentage of the response to a standard contractile agent (e.g., potassium chloride).
-
Construct dose-response curves to determine EC50 or IC50 values.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. pharmacologyeducation.org [pharmacologyeducation.org]
- 2. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for U-51605 handling and disposal
This technical support center provides essential information for researchers, scientists, and drug development professionals working with U-51605. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety guidelines for handling and disposal.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
| Question | Answer |
| Why am I not seeing the expected inhibition of platelet aggregation? | Several factors could contribute to this. 1. Reagent Quality: Ensure your this compound solution is fresh and has been stored correctly at -20°C or -80°C under desiccating conditions to prevent degradation.[1] 2. Platelet Viability: Use freshly prepared platelet-rich plasma (PRP) for your assays. Platelets have a limited lifespan and their responsiveness can decrease over time. 3. Agonist Concentration: The concentration of the platelet agonist (e.g., arachidonic acid, collagen) may be too high, overpowering the inhibitory effect of this compound. Consider performing a dose-response curve for your agonist. 4. Incorrect Solvent: Ensure the final concentration of the solvent (e.g., methyl acetate, DMSO, ethanol) in your assay is minimal and does not affect platelet function. A solvent control is crucial. |
| My results are inconsistent between experiments. | 1. Pipetting Accuracy: Small variations in the volumes of this compound, agonists, or platelet suspension can lead to significant differences in results. Use calibrated pipettes and proper pipetting techniques. 2. Incubation Times: Standardize all incubation times, including pre-incubation of platelets with this compound before adding the agonist. 3. Donor Variability: Platelet reactivity can vary between blood donors. If possible, use pooled PRP from multiple donors to minimize individual variations. |
| What is the optimal concentration of this compound to use? | The optimal concentration depends on the specific experimental setup, including the cell type and the concentration of the substrate or agonist. It is recommended to perform a dose-response experiment to determine the IC50 value in your system. Published IC50 values for PGI synthase and TXA2 synthase can be used as a starting point.[1] |
| Can I use this compound in in vivo experiments? | This compound is a stable analog of PGH2 and has been used in in vivo studies.[2] However, appropriate vehicle controls and dose-ranging studies are essential to determine the optimal concentration and to account for any potential off-target effects. All animal experiments must be conducted under approved ethical guidelines. |
| How should I prepare a stock solution of this compound? | This compound is typically supplied as a solution in methyl acetate. For experimental use, it can be further diluted in solvents such as ethanol, DMSO, or DMF. It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data
This compound is a selective inhibitor of prostacyclin (PGI) synthase and thromboxane (TX) synthase.[1]
| Target Enzyme | IC50 Value | Cell Type/System |
| Prostacyclin (PGI) Synthase | 2 µM | Not specified[1] |
| Thromboxane (TX) Synthase | Not specified, but less selective than for PGI synthase | Not specified[1] |
| Prostacyclin (PGI) Synthase | 2.8 µM | Human foreskin fibroblasts[3] |
| Thromboxane (TX) Synthase | 5.6 µM | Human platelet[3] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on prostaglandin synthases.
Materials:
-
This compound
-
Purified PGI synthase or TXA2 synthase
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
Detection reagent (specific to the product being measured, e.g., ELISA kit for PGE2 or TXB2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO). Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of the enzyme and the substrate in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the 96-well plate. Add the different concentrations of this compound to the wells. Include a control group with no inhibitor. Incubate for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the Reaction: Add the substrate (arachidonic acid) to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate for a defined time at the optimal temperature.
-
Stop the Reaction: Stop the reaction by adding a stop solution or by heat inactivation, depending on the assay.
-
Detection: Measure the amount of product formed using a suitable detection method, such as an ELISA-based assay for the specific prostaglandin or thromboxane produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Experimental workflow for an in vitro enzyme inhibition assay.
Signaling pathway showing the points of inhibition by this compound.
Handling and Disposal
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (nitrile or other chemically resistant gloves), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Aerosol Prevention: Avoid procedures that may generate aerosols. If aerosols are unavoidable, use appropriate engineering controls and respiratory protection.
-
Storage: Store this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1]
Disposal:
This compound and any contaminated materials should be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste containing this compound (e.g., unused solutions, contaminated pipette tips, tubes, and plates) in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatible.
-
Licensed Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Disclaimer: This information is intended for guidance only. Always consult your institution's specific safety protocols and the available safety data for similar compounds before handling and disposing of this compound.
References
Determining the effective half-life of U-51605 in cell media
Welcome to the technical support center for U-51605. This resource provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for determining the effective half-life of this compound in cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable analog of the endoperoxide prostaglandin H2 (PGH2). Its primary mechanism of action is the inhibition of prostacyclin (PGI) and thromboxane (TX) synthases, with a greater selectivity towards PGI synthase. It also acts as a partial agonist at thromboxane (TP) receptors.
Q2: Why is it critical to determine the effective half-life of this compound in my specific cell culture setup?
A2: The biological half-life of a compound can be very different from its stability in cell culture media.[1] The effective half-life in your experimental conditions is influenced by factors such as media composition, pH, temperature, non-specific binding to plasticware, and metabolic degradation by cells.[2][3] Determining this value ensures that the concentration of this compound in your assay remains within the desired effective range throughout the experiment, leading to accurate and reproducible results.
Q3: What factors can influence the stability of this compound in cell media?
A3: Several factors can affect stability:
-
Chemical Instability: The compound may degrade due to pH or reaction with media components.[2] Some media components, like cysteine or ferric ammonium citrate, have been shown to impact the stability of other compounds.[4]
-
Metabolic Degradation: If your experiment uses cells, they may metabolize this compound, reducing its effective concentration.[2]
-
Non-specific Binding: The compound may adsorb to the surfaces of culture plates or tubes, lowering the concentration available to the cells.[1]
-
Solubility: this compound may precipitate out of solution, especially at high concentrations or after serial dilutions.[2]
Q4: What is the recommended analytical method for quantifying this compound in cell media?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly selective and sensitive method for quantifying prostaglandin analogs like this compound in complex biological matrices.[1][5][6] This method allows for accurate measurement of the parent compound, distinguishing it from any potential metabolites or degradation products.
Experimental Protocol: Determining the Half-Life of this compound
This protocol provides a framework for determining the stability of this compound in both cell-free media and in the presence of cells.
Objective: To calculate the effective half-life (t½) of this compound by measuring its concentration over time in a specific cell culture medium.
Detailed Methodology
1. Materials and Reagents:
-
This compound
-
Appropriate cell line (in logarithmic growth phase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid, LC-MS grade
-
Sterile multi-well plates (e.g., 24-well tissue culture-treated plates)
-
Calibrated pipettes
-
HPLC-MS/MS system
2. Experimental Setup:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Determine the final working concentration of this compound for the experiment. This should be a concentration relevant to your planned assays.
-
The experiment should be run under two conditions:
-
Chemical Stability: this compound in complete cell media without cells.
-
Metabolic Stability: this compound in complete cell media with your specific cell line.
-
3. Procedure:
-
Cell Seeding (for Metabolic Stability):
-
Seed cells in a 24-well plate at a density that ensures they are in the exponential growth phase and will not become over-confluent during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare the working solution of this compound by diluting the stock into pre-warmed complete media.
-
For the Metabolic Stability plate, replace the existing media with the this compound-containing media.
-
For the Chemical Stability plate (no cells), add the this compound-containing media to empty wells.
-
-
Time-Course Sampling:
-
Collect triplicate samples from the media at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The T=0 sample should be collected immediately after adding the compound.
-
At each time point, transfer an aliquot of the media from the designated wells to a clean microcentrifuge tube.
-
-
Sample Preparation for HPLC-MS/MS:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each media sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or an HPLC vial for analysis.
-
4. HPLC-MS/MS Analysis:
-
Develop a specific and sensitive method for this compound quantification. This typically involves optimizing the mobile phase, gradient, and MS/MS parameters (precursor/product ion transitions).
-
Generate a standard curve using known concentrations of this compound prepared in the same cell culture medium to ensure accurate quantification.
-
Analyze the collected samples to determine the concentration of this compound at each time point.
Experimental Workflow Diagram
Caption: Workflow for determining the half-life of this compound.
Data Presentation and Interpretation
Summarize your quantitative results in a table. The half-life can be determined by plotting the natural logarithm (ln) of the this compound concentration against time. The slope of the resulting line is the degradation rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .
Table 1: Example Data Table for this compound Concentration Over Time
| Time Point (Hours) | Replicate 1 Conc. (nM) | Replicate 2 Conc. (nM) | Replicate 3 Conc. (nM) | Average Conc. (nM) | ln(Average Conc.) |
| 0 | 101.2 | 99.5 | 100.8 | 100.5 | 4.61 |
| 2 | 85.4 | 88.1 | 86.7 | 86.7 | 4.46 |
| 4 | 72.9 | 75.3 | 74.1 | 74.1 | 4.31 |
| 8 | 55.1 | 53.9 | 56.0 | 55.0 | 4.01 |
| 12 | 41.5 | 43.2 | 42.1 | 42.3 | 3.74 |
| 24 | 18.2 | 19.9 | 19.1 | 19.1 | 2.95 |
| 48 | 3.5 | 4.1 | 3.8 | 3.8 | 1.34 |
This compound Signaling Pathway
This compound inhibits key enzymes in the arachidonic acid cascade, specifically affecting the production of prostacyclin (PGI2) and thromboxane A2 (TXA2).
Caption: Mechanism of action of this compound in the prostaglandin pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon addition to media. | - Poor aqueous solubility.- High concentration of organic solvent (e.g., DMSO) in the final solution.[2]- Media components causing precipitation. | - Perform serial dilutions instead of a single large dilution step.- Ensure the final solvent concentration is low and tolerated by your cells (typically <0.5%).- Consider using solubilizing agents if compatible with your assay.[2] |
| High variability between replicate samples. | - Inconsistent pipetting.- Uneven cell seeding or cell death.- "Edge effect" in multi-well plates. | - Use calibrated pipettes and consider preparing a master mix of the compound in media.- Ensure a homogenous cell suspension during seeding; check cell viability.- Avoid using the outer wells of the plate for critical samples, or fill them with PBS to maintain humidity. |
| This compound concentration is much lower than expected at T=0. | - Adsorption to plasticware (non-specific binding).- Inaccurate stock concentration or dilution error.- Rapid degradation upon contact with media. | - Use low-binding microplates and pipette tips.- Re-verify stock concentration and dilution calculations.- Collect the T=0 sample immediately after addition and place it on ice before processing. |
| Half-life is extremely short, even in cell-free media. | - Inherent chemical instability of this compound in the specific media conditions (pH, light exposure). | - Check the pH of your media over the incubation period.[2]- Protect plates from light if the compound is light-sensitive.- Consider if a specific media component might be reacting with the compound. |
| Half-life is significantly shorter in the presence of cells. | - Cellular metabolism is the likely cause. | - This is an expected outcome and represents the "effective" half-life in your model system.- To confirm metabolism, you could analyze samples for the appearance of potential metabolites using HPLC-MS/MS. |
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding artifacts in platelet aggregation assays with U-51605
This technical support center provides guidance for researchers, scientists, and drug development professionals using U-46619, a stable thromboxane A2 (TXA2) analog, in platelet aggregation assays. U-46619 is a potent agonist of the thromboxane A2 receptor (TP receptor) and is widely used to study platelet function and screen for platelet disorders.[1][2][3]
Troubleshooting Guide
This guide addresses common issues and artifacts that may be encountered during platelet aggregation experiments with U-46619.
| Problem | Potential Cause | Recommended Solution |
| No or weak aggregation response to U-46619 | Natural non-sensitivity: A notable percentage of the healthy population (~10-20%) exhibits non-sensitivity to U-46619.[4] | - Screen donors for U-46619 responsiveness before initiating a study.- Consider using a panel of agonists (e.g., ADP, collagen, thrombin) to characterize platelet function comprehensively.[4] |
| Defective TXA2 pathway: The issue could stem from defects in the TXA2 receptor or its downstream signaling pathways.[5] | - To confirm a defect in the arachidonic acid to TXA2 conversion, test for a normal aggregation response to U-46619, which bypasses this step.[5]- Investigate downstream signaling components if the response to U-46619 is also absent. | |
| Reagent degradation: U-46619, although stable, can degrade over time or with improper storage. | - Aliquot U-46619 upon receipt and store at the recommended temperature (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment. | |
| Suboptimal U-46619 concentration: The concentration of U-46619 may be too low to elicit a response. | - Perform a dose-response curve to determine the optimal concentration for your experimental conditions. EC50 values for aggregation are reported to be around 0.58 µM to 1.31 µM.[6][7] | |
| Irreversible vs. Reversible Aggregation | Agonist concentration: The concentration of U-46619 can influence the reversibility of aggregation. | - Lower concentrations of U-46619 may induce reversible aggregation, while higher concentrations typically lead to irreversible aggregation. Adjust the concentration to achieve the desired response. |
| Unexpected Augmentation of Aggregation | Presence of aspirin at high concentrations: High concentrations of aspirin (>1 mM) have been observed to augment U-46619-induced platelet aggregation.[8] | - Ensure that blood donors have not taken aspirin or other NSAIDs for at least 7-10 days prior to blood collection.- If studying the effects of aspirin, be aware of this potential paradoxical effect at high concentrations. |
| Variable Results Between Donors | Genetic variations: Polymorphisms in the TP receptor or other signaling proteins can lead to inter-individual variability. | - When possible, genotype donors for relevant polymorphisms.- Pool platelet-rich plasma (PRP) from multiple donors to average out individual variations for screening assays. |
| Pre-analytical variables: Improper blood collection, handling, or PRP preparation can activate or desensitize platelets. | - Use a consistent and validated protocol for blood collection and processing.- Avoid excessive agitation of blood tubes.- Process samples promptly after collection. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of U-46619 in inducing platelet aggregation?
A1: U-46619 is a synthetic analog of the endoperoxide prostaglandin PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[2] By binding to the TP receptor on platelets, it initiates a signaling cascade that leads to platelet shape change, degranulation (release of ADP and other mediators), and ultimately, aggregation.[9][10]
Q2: What is a typical working concentration range for U-46619 in platelet aggregation assays?
A2: The effective concentration of U-46619 can vary depending on the specific experimental conditions, such as whether platelet-rich plasma (PRP) or washed platelets are used. A common concentration used to induce aggregation is 1 µM.[11][12][13] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay, with reported EC50 values for aggregation ranging from 0.58 µM to 1.31 µM.[6][7]
Q3: Why do some individuals' platelets not respond to U-46619?
A3: Approximately 10-20% of the normal population shows a lack of sensitivity to U-46619.[4] This can be due to natural variations in the thromboxane A2 pathway, including polymorphisms in the TP receptor. In some cases, it may indicate a defect in the TXA2 receptor or its downstream signaling pathways.[5]
Q4: Can I use U-46619 in whole blood aggregometry?
A4: Yes, U-46619 can be used in whole blood aggregometry (impedance method).[4] It is a valuable tool for diagnosing platelet disorders, particularly storage pool disorders.[4]
Q5: What are some key pre-analytical variables to control for when using U-46619?
A5: To ensure reproducible results, it is crucial to standardize pre-analytical variables. These include:
-
Fasting state of the donor: Lipemia can interfere with light transmission aggregometry.
-
Medication history: Donors should refrain from taking antiplatelet medications for an appropriate washout period.
-
Blood collection technique: A clean venipuncture is essential to avoid activation of the coagulation cascade.
-
Anticoagulant: Sodium citrate is the standard anticoagulant for platelet aggregation studies.
-
Sample handling: Gentle mixing of blood tubes and processing within a defined timeframe are critical.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for Aggregation | 0.58 µM - 1.31 µM | [7] |
| EC50 for Shape Change | 0.013 µM - 0.035 µM | [6][7] |
| EC50 for Serotonin Release | 0.54 µM | [10] |
| Typical Working Concentration | 1 µM | [11][13] |
| Stock Solution Concentration (example) | 100 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications.
-
Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP, avoiding the buffy coat and red blood cells.
-
Keep the PRP at room temperature and use within 4 hours of blood collection.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Pipette the adjusted PRP into aggregometer cuvettes with a stir bar.
-
Place the cuvettes into the heating block of the aggregometer at 37°C and allow the platelets to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the desired concentration of U-46619 to the PRP cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.
Visualizations
Caption: Experimental workflow for a platelet aggregation assay using U-46619.
Caption: Simplified signaling pathway of U-46619 in platelets.
Caption: Troubleshooting decision tree for weak or absent aggregation.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 10. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
U-51605 interference with common laboratory reagents
Welcome to the technical support center for U-51605. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a stable analog of the prostaglandin endoperoxide PGH2. It functions as a dual inhibitor of prostacyclin (PGI2) synthase and thromboxane A2 (TXA2) synthase, with a greater selectivity for PGI2 synthase.[1] It is also known to be a partial agonist at thromboxane A2 (TP) receptors. Its primary application in research is as a platelet aggregation inhibitor.
Q2: What is the molecular weight and chemical formula of this compound?
The molecular weight of this compound is 332.5 g/mol , and its chemical formula is C₂₀H₃₂N₂O₂.[2]
Q3: In what solvents is this compound soluble?
This compound is supplied as a solution in methyl acetate. It is also soluble in other organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For aqueous buffers, it is soluble in PBS (pH 7.2).
Q4: How should this compound be stored?
For long-term stability, this compound should be stored at -80°C.
Q5: What are the known off-target effects of this compound?
While primarily targeting PGI2 and TXA2 synthases, this compound also acts as a partial agonist at TP receptors.[1] This could lead to some thromboxane-like effects, which should be considered when designing and interpreting experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays. | Solvent Effects: The solvent used to dissolve this compound (e.g., methyl acetate, DMSO, ethanol) may have independent effects on the cells, especially at higher concentrations. | 1. Run a vehicle control with the same concentration of the solvent used for this compound to distinguish between the effects of the compound and the solvent. 2. Aim to use the lowest effective concentration of this compound to minimize the solvent concentration. 3. If possible, perform a solvent exchange to a more biocompatible solvent or buffer immediately before adding to the cell culture. |
| Precipitation of this compound in aqueous buffers. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. Adding a concentrated stock in an organic solvent directly to an aqueous buffer can cause it to precipitate. | 1. Prepare the final working solution by adding the this compound stock dropwise to the aqueous buffer while vortexing to ensure rapid mixing. 2. Consider using a buffer containing a small percentage of a co-solvent like DMSO or ethanol if compatible with your experimental system. 3. Visually inspect the solution for any precipitate before use. If precipitation occurs, the solution should be remade. |
| Variable results in platelet aggregation assays. | Platelet Viability and Activation: Platelets are sensitive and can be activated or lose viability due to improper handling, temperature changes, or the presence of contaminants. | 1. Ensure fresh preparation of platelet-rich plasma (PRP) for each experiment. 2. Maintain a consistent temperature (typically 37°C) throughout the assay. 3. Use appropriate anticoagulants (e.g., sodium citrate) and handle samples gently to avoid premature activation. |
| Unexpected color change or fluorescence in assays. | Interference with Assay Reagents: While no specific interferences are documented, the chemical structure of this compound could potentially interact with certain assay components. | 1. Run a control with this compound in the assay medium without the cells or protein of interest to check for direct interactions with assay dyes or substrates. 2. If using fluorescence-based assays, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used. |
| Lower than expected inhibitory effect. | Degradation of this compound: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound, reducing its potency. | 1. Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. 2. Protect from light and store at the recommended temperature of -80°C. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound in different experimental systems.
| Target | Cell Type/System | IC₅₀ / Effective Concentration | Reference |
| PGI₂ Synthase | Human Foreskin Fibroblasts | 2.8 µM | [1] |
| TXA₂ Synthase | Human Platelets | 5.6 µM | [1] |
| Endothelium-dependent contraction | Not specified | 3 µM (inhibits acetylcholine-induced) | [3][4] |
| PGE₂ and PGF₂α release | Not specified | 0.5, 1, 3, and 10 µM (increases acetylcholine-induced release) | [3][4] |
Experimental Protocols
Platelet Aggregation Assay
This protocol is a general guideline for assessing the effect of this compound on platelet aggregation.
1. Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution (in an appropriate solvent)
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Aggregometer
-
Saline or appropriate buffer
2. Methods:
-
Preparation of PRP and PPP:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Add a specific volume of PRP to the aggregometer cuvettes with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate aggregation by adding a platelet agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP baseline.
-
Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
-
Visualizations
Signaling Pathway of Prostaglandin and Thromboxane Synthesis
Caption: this compound inhibits PGI2 and TXA2 synthases.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Troubleshooting Logic for Unexpected Assay Results
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Analysis of U-51605 and U-63557A in the Inhibition of Thromboxane Synthase
For researchers and professionals in drug development, the targeted inhibition of thromboxane synthase, a key enzyme in the arachidonic acid cascade, presents a promising avenue for therapeutic intervention in cardiovascular and thrombotic diseases. This guide provides a detailed comparison of two notable thromboxane synthase inhibitors, U-51605 and U-63557A, summarizing their inhibitory profiles and providing insights into the experimental methodologies used for their evaluation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and U-63557A, highlighting their potency and selectivity in inhibiting thromboxane synthase.
| Compound | Target Enzyme | IC50 Value | Key Characteristics |
| U-63557A (Furegrelate Sodium) | Thromboxane A2 Synthase | 15 nM | Potent and selective inhibitor of thromboxane synthase. |
| This compound | Thromboxane A2 Synthase | Not Available | Dual inhibitor of thromboxane synthase and prostacyclin synthase. |
| Prostacyclin (PGI2) Synthase | 2 µM[1] | Exhibits greater selectivity for prostacyclin synthase over thromboxane synthase.[2] |
Mechanism of Action and Selectivity
U-63557A, also known as Furegrelate Sodium, is a potent and highly selective inhibitor of thromboxane A2 synthase.[3] Its low nanomolar IC50 value indicates a strong binding affinity for the enzyme, leading to a significant reduction in the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.
In contrast, this compound is characterized as a dual inhibitor, targeting both thromboxane synthase and prostacyclin (PGI2) synthase.[1][4] Notably, it demonstrates a higher selectivity for prostacyclin synthase, with a reported IC50 value of 2 µM for this enzyme.[1] This dual inhibitory action suggests a more complex pharmacological profile, as prostacyclin is a vasodilator and an inhibitor of platelet aggregation, opposing the effects of thromboxane A2.
Thromboxane Synthesis Signaling Pathway
The synthesis of thromboxane A2 is a critical component of the inflammatory and hemostatic response. The following diagram illustrates the key steps in this pathway and the point of inhibition for thromboxane synthase inhibitors.
Caption: The thromboxane synthesis pathway, highlighting the inhibitory action of this compound and U-63557A.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound and U-63557A on thromboxane synthase typically involves in vitro assays using either purified enzymes or cellular preparations such as platelet microsomes.
In Vitro Thromboxane Synthase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against thromboxane synthase.
Materials:
-
Purified thromboxane synthase or human platelet microsomes (as a source of the enzyme).
-
Prostaglandin H2 (PGH2) as the substrate.
-
Test compounds (this compound, U-63557A) at various concentrations.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stopping solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent).
-
Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified thromboxane synthase or platelet microsomes in the reaction buffer.
-
Incubation: In a microplate, add the reaction buffer, the enzyme preparation, and varying concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation Period: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 minutes), allowing for the conversion of PGH2 to TXA2.
-
Termination of Reaction: Stop the reaction by adding the stopping solution. The unstable TXA2 will rapidly hydrolyze to the stable TXB2.
-
Quantification of TXB2: Quantify the amount of TXB2 produced in each well using a competitive EIA kit.
-
Data Analysis: Plot the concentration of the test compound against the percentage of inhibition of TXB2 formation. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the enzyme activity.
The following diagram outlines the general workflow for such an experiment.
Caption: A generalized workflow for determining the in vitro inhibition of thromboxane synthase.
Conclusion
Both this compound and U-63557A are effective inhibitors of thromboxane synthase. However, they exhibit distinct pharmacological profiles. U-63557A is a potent and selective inhibitor, making it a valuable tool for specifically studying the role of thromboxane A2 in various physiological and pathological processes. This compound, with its dual inhibitory action on both thromboxane and prostacyclin synthases, offers a different approach to modulating the eicosanoid pathway. The choice between these two compounds will depend on the specific research question and the desired level of selectivity for thromboxane synthase inhibition. The provided experimental protocol offers a standardized method for further comparative studies and the evaluation of novel thromboxane synthase inhibitors.
References
- 1. This compound, PGI2 and TXA2 synthase inhibitor (CAS 64192-56-9) | Abcam [abcam.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. Inhibition of platelet thromboxane A2 synthase activity by sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of U-51605 and OKY-046: Thromboxane Synthase Inhibitors in Focus
In the landscape of pharmacological research, particularly concerning inflammatory and thrombotic pathways, the modulation of eicosanoid synthesis holds a place of prominence. Among the key enzymes in this cascade, thromboxane A2 synthase (TXAS) is a critical target for therapeutic intervention due to the potent pro-aggregatory and vasoconstrictive properties of its product, thromboxane A2 (TXA2). This guide provides a detailed comparative analysis of two notable TXAS inhibitors: U-51605 and OKY-046 (also known as ozagrel). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols utilized for their characterization.
Executive Summary
This compound and OKY-046 are both inhibitors of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. However, they exhibit distinct pharmacological profiles. OKY-046 is a potent and selective inhibitor of TXA2 synthase. In contrast, this compound is a dual inhibitor, targeting both thromboxane synthase and prostacyclin (PGI2) synthase. This fundamental difference in their mechanism of action dictates their overall effects on the delicate balance between pro-thrombotic and anti-thrombotic pathways.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and OKY-046, providing a direct comparison of their inhibitory activities.
| Parameter | This compound | OKY-046 (Ozagrel) |
| Target(s) | Thromboxane A2 Synthase (TXAS), Prostacyclin (PGI2) Synthase | Thromboxane A2 Synthase (TXAS) |
| IC50 for TXAS Inhibition | Data not available in reviewed literature | 25-75 nM[1] |
| IC50 for PGI2 Synthase Inhibition | 2 µM | Not reported to be a significant inhibitor |
| Other Notable Activity | PGH2 analog, Partial agonist at TP receptors | - |
Note: The absence of a specific IC50 value for this compound's inhibition of thromboxane synthase in the reviewed literature prevents a direct quantitative comparison of potency for this primary target. However, the potent nanomolar IC50 of OKY-046 clearly establishes it as a highly effective TXAS inhibitor.
Mechanism of Action and Signaling Pathways
Both this compound and OKY-046 intervene in the arachidonic acid cascade, but at different points and with varying selectivity.
OKY-046: As a selective TXA2 synthase inhibitor, OKY-046 blocks the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a reduction in the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction. A key aspect of OKY-046's mechanism is the "prostaglandin H2 steal" phenomenon.[2] By inhibiting TXA2 synthase, PGH2 accumulates and can be redirected towards other enzymatic pathways, notably to the formation of prostacyclin (PGI2) by PGI2 synthase in endothelial cells. PGI2 is a potent inhibitor of platelet aggregation and a vasodilator, thus the action of OKY-046 results in a favorable shift in the TXA2/PGI2 balance, promoting an anti-thrombotic state.
This compound: this compound exhibits a more complex mechanism. As a dual inhibitor, it blocks both TXA2 synthase and PGI2 synthase. This simultaneous inhibition prevents the formation of both the pro-aggregatory TXA2 and the anti-aggregatory PGI2. Furthermore, being a PGH2 analog and a partial agonist at the thromboxane receptor (TP receptor), this compound can directly interact with the receptor to elicit cellular responses, albeit with lower efficacy than the natural ligand.
The following diagram illustrates the signaling pathway and the points of intervention for both compounds.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize thromboxane synthase inhibitors.
In Vitro Thromboxane Synthase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of thromboxane A2 synthase.
Objective: To determine the IC50 value of a test compound for thromboxane A2 synthase.
Materials:
-
Purified thromboxane A2 synthase (human platelet microsomes or recombinant).
-
Prostaglandin H2 (PGH2) substrate.
-
Test compounds (this compound, OKY-046) at various concentrations.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stop solution (e.g., a solution of a stable TXA2 mimetic like U-46619 and a reducing agent).
-
Thromboxane B2 (TXB2) ELISA kit.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the purified thromboxane A2 synthase to each well.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Measure the concentration of the stable TXA2 metabolite, TXB2, in each well using a competitive ELISA kit.
-
Plot the percentage of TXB2 formation against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TXAS activity, using non-linear regression analysis.
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay assesses the functional consequence of TXAS inhibition on platelet aggregation, a key physiological process mediated by TXA2.
Objective: To evaluate the effect of test compounds on platelet aggregation induced by arachidonic acid.
Materials:
-
Freshly drawn human whole blood anti-coagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Arachidonic acid (AA) solution.
-
Test compounds (this compound, OKY-046) at various concentrations.
-
Saline (vehicle control).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP and PPP from whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of the test compound or vehicle to the PRP sample in the aggregometer cuvette and incubate for a short period (e.g., 2 minutes) with stirring.
-
Induce platelet aggregation by adding a standardized concentration of arachidonic acid.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as a measure of platelet aggregation.
-
Analyze the aggregation curves to determine parameters such as the maximum percentage of aggregation and the slope of the aggregation curve.
-
Compare the results from the test compound-treated samples to the vehicle control to determine the inhibitory effect.
Discussion and Conclusion
The comparative analysis of this compound and OKY-046 reveals two distinct approaches to modulating the thromboxane pathway. OKY-046's high potency and selectivity for TXA2 synthase make it a valuable tool for specifically investigating the roles of TXA2 in various physiological and pathological processes. Its ability to promote a shift towards the anti-thrombotic PGI2 through the "prostaglandin H2 steal" mechanism is a significant therapeutic advantage.
This compound, with its dual inhibitory action on both TXA2 and PGI2 synthases, presents a more complex pharmacological profile. While it effectively reduces the production of the pro-aggregatory TXA2, its concurrent inhibition of the protective PGI2 may be a limiting factor in certain therapeutic contexts. The partial agonism at the TP receptor further complicates its in vivo effects.
For researchers aiming to selectively dissect the contribution of TXA2, OKY-046 appears to be the more suitable tool. In contrast, this compound could be employed in studies where the simultaneous inhibition of both thromboxane and prostacyclin pathways is desired to understand their combined influence. The lack of a definitive IC50 value for this compound's inhibition of thromboxane synthase underscores the need for further head-to-head comparative studies to fully elucidate the relative potencies of these two compounds. Future research should also focus on the in vivo consequences of their distinct mechanisms of action to better predict their therapeutic potential.
References
- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of OKY-046, a thromboxane A2 synthetase inhibitor, on arachidonate-induced platelet aggregation: possible role of "prostaglandin H2 steal" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: U-51605 and the Thromboxane Receptor Antagonist BM-13.505
For researchers and professionals in drug development, understanding the nuanced differences between pharmacological agents targeting the same pathway is critical. This guide provides a detailed comparison of U-51605, a thromboxane synthase inhibitor with partial agonist properties, and BM-13.505 (also known as Daltroban), a selective thromboxane receptor antagonist. We will delve into their mechanisms of action, present comparative quantitative data, and outline relevant experimental protocols.
Mechanism of Action: A Tale of Two Strategies
The prostanoid thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a significant role in cardiovascular diseases. Both this compound and BM-13.505 interfere with the TXA2 signaling pathway, but through distinct mechanisms.
This compound acts primarily as a thromboxane synthase inhibitor .[1] It blocks the enzyme responsible for converting the precursor prostaglandin H2 (PGH2) into TXA2.[2][3] However, this can lead to an accumulation of PGH2, which can itself activate the thromboxane receptor (TP).[4] Compounding this, this compound is also a partial agonist at the TP receptor, meaning it can elicit a submaximal response.[5][6] Furthermore, it inhibits prostacyclin (PGI2) synthase, which could potentially counteract some of its anti-platelet effects as PGI2 is a vasodilator and inhibitor of platelet aggregation.[1][5]
BM-13.505 (Daltroban) , in contrast, is a selective thromboxane receptor antagonist .[7][8][9] It directly binds to the TP receptor and competitively inhibits the binding of TXA2 and other agonists like PGH2, thereby preventing downstream signaling.[2][4] Interestingly, some evidence suggests that at higher concentrations, BM-13.505 may also exhibit partial agonist properties.
The fundamental difference in their primary mechanism is illustrated in the signaling pathway diagram below.
Caption: Thromboxane A2 Signaling and Points of Drug Intervention.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BM-13.505, providing a direct comparison of their potency and activity.
Table 1: In Vitro Activity
| Parameter | This compound | BM-13.505 (Daltroban) | Reference(s) |
| Primary Target | Thromboxane Synthase | Thromboxane (TP) Receptor | [1],[7] |
| IC50 (Thromboxane Synthase Inhibition) | 5.6 µM (human platelets) | Not Applicable | [4] |
| IC50 (Prostacyclin Synthase Inhibition) | 2.8 µM (human foreskin fibroblasts) | Not Applicable | [4] |
| IC50 (Platelet Aggregation Inhibition) | Not specified | 77 nM (U-46619-induced) | [10] |
| Ki (TP Receptor Binding) | Not specified | 10 nM | [11] |
| Receptor Activity | Partial Agonist | Antagonist (with potential partial agonism) | [5],[10] |
Table 2: In Vivo Effects
| Effect | This compound | BM-13.505 (Daltroban) | Reference(s) |
| Myocardial Infarct Size Reduction | Not specified | Reduces infarct size in reperfusion injury models | [7] |
| Antagonism of Thromboxane Mimetic (U-46619) | Not specified | Protects against U-46619-induced effects | [] |
| Effect on Platelet Aggregation | Inhibits platelet aggregation | Antagonizes hypercholesterolemia-induced platelet aggregability | [1],[9] |
Experimental Protocols
To aid in the design of comparative studies, we provide an outline of a standard experimental protocol for assessing the effects of these compounds on platelet aggregation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of this compound and BM-13.505 to inhibit platelet aggregation induced by a thromboxane receptor agonist (e.g., U-46619).
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.
-
Light transmission aggregometer.
-
U-46619 (thromboxane A2 mimetic).
-
This compound and BM-13.505 stock solutions.
-
Saline or appropriate vehicle control.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound, BM-13.505, or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a submaximal concentration of the agonist U-46619 to the PRP to induce aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined from the aggregation curve.
-
Data Analysis: Plot the percentage of aggregation against the concentration of the inhibitor to determine the IC50 value for each compound.
Caption: Workflow for a Platelet Aggregation Assay.
Conclusion
This compound and BM-13.505 represent two distinct approaches to modulating the thromboxane signaling pathway. This compound's profile as a thromboxane synthase inhibitor with partial TP receptor agonism presents a more complex pharmacological profile compared to the more direct TP receptor antagonism of BM-13.505. The choice between these or similar agents in a research or drug development context will depend on the specific therapeutic goal and the desired level of pathway modulation. For instance, while a direct antagonist like BM-13.505 may offer a more complete blockade of TXA2 effects, the potential for PGH2 accumulation with a synthase inhibitor like this compound could be a consideration in certain pathological states. The partial agonist activity of both compounds, particularly at higher concentrations, also warrants careful dose-response studies. This guide provides a foundational understanding to inform such critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dose and time dependencies of 5-fluorouracil pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of human thromboxane synthase polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. karger.com [karger.com]
- 6. pa2online.org [pa2online.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BM 13.505, a selective thromboxane receptor antagonist, reduces myocardial infarct size following coronary artery reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM 13,505), in human platelets in vitro and in the rat vasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding characteristics of the new thromboxane A2/prostaglandin H2 receptor antagonist [3H]BAY U 3405 to washed human platelets and platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-51605 and Picotamide: Efficacy in Thromboxane A2 Inhibition
In the landscape of antiplatelet and antithrombotic research, the modulation of the thromboxane A2 (TXA2) pathway is a cornerstone of therapeutic strategy. This guide provides a comparative analysis of two distinct pharmacological approaches to this pathway: the selective inhibition of TXA2 synthase by U-51605 and the dual-action inhibition of both TXA2 synthase and the TXA2/prostaglandin H2 receptor by picotamide. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy and mechanism between these two classes of inhibitors.
Mechanism of Action: A Tale of Two Strategies
This compound represents a class of compounds that specifically target and inhibit the action of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) into TXA2. By blocking this step, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction.
Picotamide, in contrast, employs a broader, dual-action mechanism. It not only inhibits TXA2 synthase but also acts as an antagonist at the thromboxane A2 receptor (TP receptor). This dual inhibition means that picotamide can block the effects of any residual TXA2 that may be produced and also inhibit the pro-aggregatory effects of PGH2 at the TP receptor.
Figure 1. Comparative signaling pathways of this compound and Picotamide.
Comparative Efficacy Data
The following table summarizes key efficacy data for TXA2 synthase inhibitors and dual-action inhibitors like picotamide. It is important to note that direct comparative studies for this compound are limited, and the data presented for TXA2 synthase inhibitors are representative of the class.
| Parameter | TXA2 Synthase Inhibitors (e.g., this compound) | Dual-Action Inhibitors (e.g., Picotamide) |
| IC50 for TXA2 Synthase | Varies by compound | ~30 µM |
| Receptor Antagonism (Ki) | Not Applicable | ~1.5 µM (for TP Receptor) |
| Inhibition of Platelet Aggregation (in vitro) | Moderate to High | High |
| Effect on Bleeding Time | Minimal to Moderate | Moderate |
Experimental Protocols
The following are standardized methods for evaluating the efficacy of antiplatelet agents targeting the TXA2 pathway.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Figure 2. Workflow for in vitro platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Incubation: PRP is incubated with varying concentrations of the test inhibitor (this compound or picotamide) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding an agonist such as arachidonic acid (to assess TXA2 synthase inhibition) or U-46619 (a stable TXA2 mimetic, to assess TP receptor antagonism).
-
Measurement: The change in light transmittance through the PRP suspension is continuously monitored using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) is determined.
Measurement of Thromboxane B2 (TXB2) Levels
This assay quantifies the stable metabolite of TXA2, providing a direct measure of TXA2 synthase activity.
Methodology:
-
Sample Collection: Platelet-rich plasma, serum, or other biological fluids are collected following treatment with the inhibitor or control.
-
Sample Preparation: Samples are typically acidified and extracted using a solid-phase extraction column to isolate prostanoids.
-
Quantification: The concentration of TXB2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.
-
Data Analysis: The levels of TXB2 in the inhibitor-treated samples are compared to those in the control samples to determine the percentage of inhibition of TXA2 synthesis.
Discussion and Conclusion
The choice between a selective TXA2 synthase inhibitor like this compound and a dual-action inhibitor such as picotamide depends on the specific therapeutic goal. Selective TXA2 synthase inhibitors offer a targeted approach to reducing TXA2 production. However, this can lead to an accumulation of the precursor, PGH2, which can itself act as a weak agonist at the TP receptor, potentially limiting the overall antiplatelet effect.
Dual-action inhibitors like picotamide overcome this limitation by blocking both the synthesis of TXA2 and the receptor at which both TXA2 and PGH2 act. This comprehensive blockade of the pathway may offer a more robust and reliable antiplatelet and antithrombotic effect. The additional benefit of TP receptor antagonism may be particularly advantageous in conditions where both TXA2 and PGH2 contribute significantly to the pathophysiology.
Further head-to-head comparative studies are necessary to fully elucidate the relative efficacy and safety profiles of this compound and picotamide in various preclinical and clinical settings. The experimental protocols outlined above provide a framework for conducting such investigations and advancing our understanding of these important therapeutic agents.
A Head-to-Head Comparison of U-51605 and Ridogrel for Thromboxane Modulation in Research
In the landscape of cardiovascular and inflammatory disease research, the modulation of thromboxane A2 (TXA2) pathways remains a critical area of investigation. Two compounds that have contributed to the understanding of this signaling cascade are U-51605 and ridogrel. This guide provides a detailed head-to-head comparison of their pharmacological properties, supported by available experimental data, to assist researchers and drug development professionals in their selection and application.
Executive Summary
This compound and ridogrel are both inhibitors of thromboxane synthesis, a key pathway in platelet aggregation and vasoconstriction. However, they exhibit distinct mechanistic profiles. This compound is recognized as an inhibitor of both prostacyclin (PGI2) and thromboxane (TX) synthases, with a noted selectivity towards PGI synthase, and it also acts as a partial agonist at thromboxane A2 (TP) receptors. In contrast, ridogrel presents a dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a direct antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor. This fundamental difference in their interaction with the thromboxane signaling pathway dictates their overall pharmacological effects.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and ridogrel, providing a basis for comparing their potency and efficacy in modulating the thromboxane pathway.
| Parameter | This compound | Ridogrel |
| Thromboxane A2 Synthase Inhibition (IC50) | 5.6 µM (human platelet) | ~40 nM (pIC50 = 7.4) |
| Prostacyclin (PGI2) Synthase Inhibition (IC50) | 2 µM | Not reported |
| TXA2/PG-END Receptor Binding (IC50) | Not available | 5.2 µM[1] |
| Inhibition of Collagen-Induced Platelet Aggregation (ED50) | Not available | 4.7 µM[1] |
Mechanism of Action
The distinct mechanisms of this compound and ridogrel are visualized in the following signaling pathway diagrams.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Ridogrel.
Experimental Protocols
To facilitate the replication and validation of findings related to these compounds, detailed methodologies for key experiments are provided below.
Thromboxane A2 Synthase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory effect of compounds on thromboxane A2 synthase activity in human platelets.
References
Cross-Validation of U-51605 Findings: A Comparative Analysis in Diverse Research Models
For Immediate Release
This guide provides a comprehensive comparison of U-51605 with alternative compounds, focusing on their performance across various research models. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed protocols, and visualizes critical biological pathways and workflows to facilitate objective evaluation.
Executive Summary
This compound is a dual inhibitor of thromboxane A2 synthase (TXA2S) and prostaglandin I2 synthase (PGI2S), and also functions as a platelet aggregation inhibitor. This unique pharmacological profile positions it as a valuable tool in thrombosis and cardiovascular research. This guide cross-validates the findings related to this compound by comparing its in vitro potency and effects with those of other well-characterized inhibitors, including selective TXA2S inhibitors, cyclooxygenase (COX) inhibitors, and P2Y12 receptor antagonists. The data presented herein, compiled from various studies, highlights the comparative efficacy and mechanistic differences between these agents.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the in vitro potency of this compound and selected alternative compounds. This data provides a clear, quantitative basis for comparing their inhibitory activities against key enzymes and platelet function.
Table 1: In Vitro Potency of this compound and Thromboxane Synthase Inhibitors
| Compound | Target | IC50 / pIC50 | Organism/System | Reference |
| This compound | Prostaglandin I2 Synthase | IC50: 2 µM | Not Specified | [1] |
| This compound | Thromboxane A2 Synthase | Not Reported | --- | --- |
| Ozagrel | Thromboxane A2 Synthase | IC50: 11 nM | Not Specified | [2][3] |
| Dazoxiben | Thromboxane A2 Synthase | IC50: 0.7 µM | Human Platelets | [4] |
| R.68070 | Thromboxane A2 Formation | pIC50: 7.4 | Human Serum | [5] |
| CV-4151 (Isbogrel) | Thromboxane A2 Formation | pIC50: 6.9 | Human Serum | [5] |
Table 2: In Vitro Potency of Other Platelet Aggregation Inhibitors
| Compound | Target/Assay | IC50 | Organism/System | Reference |
| Aspirin | Collagen-induced Platelet Aggregation | Log IC50: -5.51 | Human Platelets | [6] |
| Clopidogrel | ADP-induced Platelet Aggregation | IC50: 1.9 µM | Washed Human Platelets |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Thromboxane Synthase Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit thromboxane A2 synthase.
Methodology:
-
Enzyme Preparation: Thromboxane synthase can be prepared from microsomal fractions of human platelets.
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer system (e.g., potassium phosphate buffer, pH 7.4), and the radiolabeled substrate, prostaglandin H2 ([14C]PGH2).
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme preparation. The reaction is initiated by the addition of [14C]PGH2 and incubated at 37°C for a specified time (e.g., 1-2 minutes).
-
Termination and Extraction: The reaction is terminated by the addition of an acid solution (e.g., citric acid). The products are then extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted products, including thromboxane B2 (the stable metabolite of thromboxane A2), are separated by thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the thromboxane B2 spot is quantified using a radiochromatogram scanner. The percentage of inhibition is calculated by comparing the amount of thromboxane B2 formed in the presence of the inhibitor to that in the control (vehicle).
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
Objective: To assess the effect of a test compound on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The test compound or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added to initiate aggregation.
-
The change in light transmission through the PRP is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of the test compound is calculated relative to the vehicle control. IC50 values can be determined by testing a range of compound concentrations.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the action of this compound and its alternatives.
Caption: Arachidonic acid metabolism and sites of inhibitor action.
Caption: Workflow for Light Transmission Aggregometry.
Caption: Cross-validation of this compound findings.
References
- 1. Biosynthesis and pharmacological modulation of thromboxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Resolution of prostaglandin endoperoxide synthase and thromboxane synthase of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyeducation.org [pharmacologyeducation.org]
A Comparative Guide to TP Receptor Modulation: U-46619 (Agonist) vs. Terutroban (Antagonist)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic thromboxane A2 (TP) receptor agonist, U-46619 (a likely substitute for the queried U-51605), and the selective TP receptor antagonist, terutroban. While the initial query suggested a comparison of two agonists, it is crucial to clarify that U-46619 stimulates the TP receptor, whereas terutroban blocks its activity. This guide will, therefore, focus on their opposing roles in modulating TP receptor signaling, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the key pharmacological parameters for U-46619 and terutroban, highlighting their distinct interactions with the TP receptor.
| Compound | Pharmacological Action | Key Parameter | Value | Biological System |
| U-46619 | TP Receptor Agonist | EC50 | 35 nM | Platelet Aggregation |
| Terutroban | TP Receptor Antagonist | IC50 | 16.4 nM | Inhibition of TP Receptor |
EC50 (Half maximal effective concentration): The concentration of an agonist (U-46619) that provokes a response halfway between the baseline and maximum response.
IC50 (Half maximal inhibitory concentration): The concentration of an antagonist (terutroban) that inhibits a biological response by 50%.
TP Receptor Signaling Pathway
Activation of the TP receptor by an agonist like U-46619 initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and vasoconstriction. The primary pathway involves the coupling of the receptor to Gq proteins, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects associated with TP receptor activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of TP receptor agonists and antagonists.
Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to induce or inhibit platelet aggregation.
Objective: To determine the EC50 of a TP receptor agonist (e.g., U-46619) or the IC50 of a TP receptor antagonist (e.g., terutroban).
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
TP receptor agonist: U-46619.
-
TP receptor antagonist: Terutroban.
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Calibration of the Aggregometer:
-
Use PPP to set the 100% aggregation baseline (maximum light transmission).
-
Use PRP to set the 0% aggregation baseline (minimum light transmission).
-
-
Assay for Agonist (U-46619):
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to stabilize at 37°C for 5 minutes.
-
Add 50 µL of varying concentrations of U-46619 to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
Plot the maximal aggregation against the log concentration of U-46619 to determine the EC50.
-
-
Assay for Antagonist (Terutroban):
-
Pipette 400 µL of PRP into a cuvette with a stir bar and allow it to stabilize at 37°C for 5 minutes.
-
Add 50 µL of varying concentrations of terutroban (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Add 50 µL of a fixed, sub-maximal concentration of U-46619 (e.g., its EC50 value) to induce aggregation.
-
Record the change in light transmission.
-
Plot the percentage inhibition of aggregation against the log concentration of terutroban to determine the IC50.
-
Vascular Smooth Muscle Contraction Assay
This ex vivo assay assesses the effect of compounds on the contractility of isolated blood vessels.
Objective: To evaluate the vasoconstrictor effect of a TP agonist and its inhibition by an antagonist.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human pulmonary artery).
-
Krebs-Henseleit solution.
-
Organ bath system with force transducers.
-
TP receptor agonist: U-46619.
-
TP receptor antagonist: Terutroban.
Procedure:
-
Tissue Preparation:
-
Isolate the desired artery and cut it into rings of 2-3 mm in length.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Assay for Agonist (U-46619):
-
Add cumulative concentrations of U-46619 to the organ bath.
-
Record the isometric tension developed by the arterial rings.
-
Construct a concentration-response curve to determine the EC50.
-
-
Assay for Antagonist (Terutroban):
-
Pre-incubate the arterial rings with varying concentrations of terutroban for a defined period (e.g., 30 minutes).
-
Perform a cumulative concentration-response curve for U-46619 in the presence of the antagonist.
-
Analyze the rightward shift of the concentration-response curve to determine the antagonist's potency (e.g., pA2 value).
-
Experimental Workflow: Agonist vs. Antagonist Assessment
The following diagram illustrates the logical flow of experiments to characterize a TP receptor agonist and antagonist.
Validating U-51605 Experiments: A Comparative Guide for Researchers
For researchers and scientists engaged in drug development, the validation of published experimental data is a critical step in the scientific process. This guide provides a comparative analysis of U-51605, a known inhibitor of platelet aggregation, against other relevant compounds. By presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows, this document aims to facilitate the replication and validation of these important experiments.
Performance Comparison of Platelet Aggregation Inhibitors
This compound's primary mechanism of action involves the inhibition of thromboxane and prostaglandin I2 (PGI2) synthase. To provide a comprehensive validation framework, its performance is compared here with other compounds acting on the arachidonic acid cascade, which is central to platelet aggregation. The following tables summarize the inhibitory concentrations (IC50) of this compound and its alternatives, providing a quantitative basis for comparison.
| Compound | Target(s) | IC50 (Platelet Aggregation) | Organism/Cell Type | Agonist | Reference |
| This compound | Thromboxane Synthase, PGI2 Synthase | Data not available in searched literature | - | - | - |
| Dazoxiben | Thromboxane Synthase | pIC50: 5.7 (TxA2 formation) | Human | - | [1] |
| Ridogrel | Thromboxane Synthase, Thromboxane Receptor Antagonist | pIC50: 7.4 (TxA2 formation) | Human | - | [1] |
| Iloprost | Prostacyclin (PGI2) Analog | 0.5 nM - 3.6 nM | Human Platelet-Rich Plasma | Collagen | [2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. Data for this compound's IC50 in platelet aggregation was not available in the searched literature.
Experimental Methodologies
To ensure the reproducibility of the cited experiments, detailed protocols for key assays are provided below. These methodologies are based on standard practices in the field and should be adapted as necessary for specific laboratory conditions.
Platelet Aggregation Assay
This assay is fundamental to assessing the efficacy of anti-platelet agents.
Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by a specific agonist.
Materials:
-
Human whole blood or platelet-rich plasma (PRP)
-
Test compounds (this compound, Dazoxiben, Ridogrel, Iloprost)
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
Platelet aggregometer
-
Saline solution
-
Pipettes and consumables
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations and incubate for a specified period.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to a control (PRP with agonist but no inhibitor).
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Visualizing the Mechanisms
To further clarify the experimental processes and biological pathways involved, the following diagrams are provided.
Caption: Signaling pathway of this compound and its alternatives in platelet aggregation.
Caption: Workflow for in vitro platelet aggregation assay.
This guide provides a foundational framework for researchers seeking to validate and build upon existing research on this compound and related compounds. By offering clear, comparative data and detailed methodologies, it aims to support the rigorous standards of scientific inquiry and drug development.
References
- 1. Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling U-51605
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like U-51605 is paramount. This document provides a procedural guide to the personal protective equipment (PPE), operational handling, and disposal of this compound, a stable analog of the endoperoxide prostaglandin H2.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This information is critical for understanding the compound's behavior and potential hazards.
| Property | Value |
| CAS Number | 64192-56-9 |
| Molecular Formula | C₂₀H₃₂N₂O₂ |
| Molecular Weight | 332.5 g/mol |
| Appearance | Liquid |
| Purity | >98% |
| Storage Temperature | -20°C or -80°C |
Data compiled from various chemical suppliers.
Hazard Identification and Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield must be worn to protect against potential splashes.
-
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn over personal clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.
Operational Handling Plan
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure and ensure experimental integrity.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
